molecular formula C6H7NO B1373184 4-Cyclopropyl-1,3-oxazole CAS No. 2059994-75-9

4-Cyclopropyl-1,3-oxazole

Cat. No.: B1373184
CAS No.: 2059994-75-9
M. Wt: 109.13 g/mol
InChI Key: IXOJKLGEJFHVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1,3-oxazole is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOJKLGEJFHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059994-75-9
Record name 4-cyclopropyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products. The incorporation of a cyclopropyl group at the 4-position of the oxazole ring can impart unique conformational constraints and metabolic stability, making 4-cyclopropyl-1,3-oxazole a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on practical and efficient methodologies. We will delve into two primary synthetic routes: the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. This guide will offer detailed theoretical background, step-by-step experimental protocols, and characterization data to enable researchers to confidently synthesize and verify this important molecule.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of bioactive molecules.[1] The cyclopropyl group, a small, strained carbocycle, is often employed in drug design to enhance potency, selectivity, and metabolic stability. The fusion of these two motifs in this compound results in a molecule with significant potential for the development of novel therapeutics. This guide serves as a detailed resource for the chemical synthesis of this valuable compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two main convergent strategies, each relying on the formation of the central oxazole ring from acyclic precursors.

Retrosynthesis of this compound cluster_van_leusen Van Leusen Synthesis cluster_robinson_gabriel Robinson-Gabriel Synthesis This compound This compound cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde This compound->cyclopropanecarboxaldehyde C4-C5 bond formamide_isocyanide Formamide/Isocyanide (e.g., TosMIC) This compound->formamide_isocyanide C2-N3 bond acylamino_ketone N-(1-cyclopropyl-2-oxoethyl)formamide This compound->acylamino_ketone Cyclodehydration amino_ketone 2-Amino-1-cyclopropylethanone acylamino_ketone->amino_ketone N-Formylation cyclopropyl_ketone 1-Cyclopropylethanone amino_ketone->cyclopropyl_ketone Amination

Figure 1: Retrosynthetic analysis of this compound.

The first approach, the Van Leusen oxazole synthesis , is a powerful method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] In this case, cyclopropanecarboxaldehyde would serve as the C4-C5 building block, while TosMIC provides the remaining C2-N3-C4 atoms of the ring.

The second strategy, the Robinson-Gabriel synthesis , involves the cyclodehydration of a 2-acylamino-ketone.[3] For the synthesis of this compound, the key intermediate would be N-(1-cyclopropyl-2-oxoethyl)formamide. This precursor can be prepared from the corresponding 2-amino-1-cyclopropylethanone, which in turn can be synthesized from a suitable cyclopropyl ketone derivative.

Part 1: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a highly efficient and versatile method for the preparation of oxazoles from aldehydes and TosMIC.[2] The reaction proceeds under basic conditions and is known for its operational simplicity and broad substrate scope.

Reaction Mechanism

The mechanism of the Van Leusen oxazole synthesis involves several key steps:

  • Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic anion.

  • Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde (cyclopropanecarboxaldehyde) to form an alkoxide intermediate.

  • Cyclization: The alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.

  • Elimination: A second equivalent of base facilitates the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic oxazole ring.

Van Leusen Mechanism TosMIC Tos-CH2-N≡C TosMIC_anion Tos-CH(-)-N≡C TosMIC->TosMIC_anion + Base - HB+ Aldehyde R-CHO Base Base Adduct R-CH(O-)-CH(Tos)-N≡C TosMIC_anion->Adduct + R-CHO Oxazoline Oxazoline intermediate Adduct->Oxazoline Cyclization Product 4-R-Oxazole Oxazoline->Product - Tos-H - Base

Figure 2: Generalized mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 4-substituted oxazoles.[3]

Materials:

  • Cyclopropanecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add tosylmethyl isocyanide (1.05 eq).

  • To this mixture, add anhydrous potassium carbonate (2.0 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Cyclopropanecarboxaldehyde70.0910.00.70 g
Tosylmethyl isocyanide195.2410.52.05 g
Potassium carbonate138.2120.02.76 g
Methanol--50 mL

Part 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3] This route offers an alternative to the Van Leusen synthesis, although it typically involves more synthetic steps.

Synthetic Pathway

The synthesis of this compound via the Robinson-Gabriel method can be envisioned in three main steps starting from a suitable cyclopropyl ketone:

  • Synthesis of 2-Amino-1-cyclopropylethanone: This key intermediate can be prepared from a halogenated cyclopropyl ketone followed by amination. 2-Amino-1-cyclopropylethanone hydrochloride is also commercially available, which can streamline this route.[4]

  • N-Formylation: The amino group of 2-amino-1-cyclopropylethanone is then formylated to yield N-(1-cyclopropyl-2-oxoethyl)formamide.

  • Cyclodehydration: The final step involves the acid-catalyzed intramolecular cyclization and dehydration of the N-formyl ketone to form the this compound.

Robinson-Gabriel Pathway Amino_Ketone 2-Amino-1-cyclopropylethanone Formyl_Ketone N-(1-cyclopropyl-2-oxoethyl)formamide Amino_Ketone->Formyl_Ketone Formic Acid/ Acetic Anhydride Oxazole This compound Formyl_Ketone->Oxazole Dehydrating Agent (e.g., P₂O₅, H₂SO₄)

Figure 3: Key steps in the Robinson-Gabriel synthesis of this compound.

Experimental Protocols

Step 1: N-Formylation of 2-Amino-1-cyclopropylethanone Hydrochloride

This protocol is based on general methods for the formylation of amines.[5]

Materials:

  • 2-Amino-1-cyclopropylethanone hydrochloride[4]

  • Formic acid

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend 2-amino-1-cyclopropylethanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add a pre-mixed solution of formic acid (1.2 eq) and acetic anhydride (1.2 eq) to the suspension.

  • Add pyridine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(1-cyclopropyl-2-oxoethyl)formamide.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Cyclodehydration to this compound

This protocol is a general procedure for the Robinson-Gabriel synthesis.

Materials:

  • N-(1-cyclopropyl-2-oxoethyl)formamide

  • Phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄)

  • A high-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude N-(1-cyclopropyl-2-oxoethyl)formamide in a high-boiling point solvent like toluene.

  • Carefully add a dehydrating agent such as phosphorus pentoxide (2.0 eq) or a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred solution of ice-cold aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Characterization of this compound

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₇NO[6]
Molecular Weight109.13 g/mol
AppearanceColorless to pale yellow oil (predicted)
Boiling PointNot available
Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the two protons on the oxazole ring.

  • Oxazole Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at the C2 position is typically downfield compared to the proton at the C5 position.

  • Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-2.0 ppm) due to the methine and methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum should display six distinct signals.

  • Oxazole Carbons: Signals for C2, C4, and C5 of the oxazole ring are expected in the range of δ 120-160 ppm.

  • Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl group will appear in the upfield region (δ 5-20 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C=C bonds of the oxazole ring and the cyclopropyl group.

  • ~3100 cm⁻¹: C-H stretching of the oxazole ring.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C and C=N stretching vibrations of the oxazole ring.

  • ~1050-1150 cm⁻¹: C-O-C stretching of the oxazole ring.

  • ~3000-3100 cm⁻¹ and ~1020 cm⁻¹: C-H stretching and ring deformation of the cyclopropyl group.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 109. Fragmentation patterns would likely involve cleavage of the cyclopropyl ring and fragmentation of the oxazole ring.[7]

Conclusion

This technical guide has outlined two robust synthetic routes for the preparation of this compound. The Van Leusen synthesis offers a more direct and potentially higher-yielding approach, starting from readily available cyclopropanecarboxaldehyde. The Robinson-Gabriel synthesis provides a viable alternative, particularly if the key intermediate, 2-amino-1-cyclopropylethanone, is accessible. The provided experimental protocols and characterization guidelines will serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the synthesis and utilization of this important heterocyclic building block in drug discovery and development programs.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

  • This compound (C6H7NO). PubChem. [Link]

  • Interpretation of mass spectra. (n.d.). [Link]

  • Formylation of Amines. (2014). MDPI. [Link]

Sources

4-Cyclopropyl-1,3-oxazole: Technical Guide to Synthesis, Properties, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-cyclopropyl-1,3-oxazole .

Executive Summary

This compound is a specialized heterocyclic building block valued in drug discovery for its unique combination of structural rigidity, metabolic stability, and electronic properties. As a bioisostere for isopropyl or ethyl groups, the cyclopropyl moiety imparts significant


-character donation into the electron-deficient oxazole ring, modulating basicity and lipophilicity without introducing the metabolic liabilities of flexible alkyl chains. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in designing high-affinity ligands, such as A

adenosine receptor antagonists.

Chemical Structure and Electronic Properties[1][2][3][4]

Structural Analysis

The molecule consists of a 1,3-oxazole core substituted at the C4 position with a cyclopropyl group.

  • Oxazole Core : A planar, aromatic 5-membered ring containing oxygen (position 1) and nitrogen (position 3).[1] It possesses 6

    
    -electrons but is less aromatic than thiazole due to the higher electronegativity of oxygen.
    
  • Cyclopropyl Substituent : Unlike standard alkyl groups, the cyclopropyl ring possesses "pseudo-double bond" character due to its strained C-C bonds (Walsh orbitals). These orbitals can overlap with the

    
    -system of the oxazole ring, acting as a weak 
    
    
    
    -donor and stabilizing the heteroaromatic system.
Physicochemical Data
PropertyValue / Description
Molecular Formula C

H

NO
Molecular Weight 109.13 g/mol
ClogP ~1.2 (Estimated)
pKa (Conjugate Acid) ~1.0 – 1.5 (Slightly more basic than unsubstituted oxazole due to cyclopropyl donation)
H-Bond Acceptors 1 (Nitrogen lone pair)
H-Bond Donors 0
Rotatable Bonds 1 (C4-Cyclopropyl bond)
Electronic Effects

The cyclopropyl group at C4 exerts a +I (inductive) and +M (mesomeric-like hyperconjugation) effect.

  • Basicity : The electron donation increases electron density at the N3 nitrogen, making 4-cyclopropyloxazole slightly more basic than 4-methyloxazole.

  • C2-Acidity : The C2 proton remains the most acidic site (pKa ~20), allowing for lithiation, though the electron donation from C4 slightly decreases this acidity compared to electron-withdrawing substituents.

Synthetic Methodologies

The primary route to this compound involves the cyclization of


-haloketones with formamide (Bredereck Synthesis).
Primary Route: Modified Bredereck Synthesis

This method utilizes 2-bromo-1-cyclopropylethanone as the key electrophile.

Reaction Scheme:

  • Bromination : Cyclopropyl methyl ketone is brominated to form the

    
    -bromoketone.[2]
    
  • Cyclization : The

    
    -bromoketone reacts with excess formamide at elevated temperatures. Formamide acts as both the solvent and the source of the N-C=O fragment.
    

Synthesis Start Cyclopropyl Methyl Ketone Step1 Bromination (Br2, MeOH, <0°C) Start->Step1 Inter 2-Bromo-1-cyclopropylethanone (Unstable Intermediate) Step1->Inter Electrophilic Substitution Step2 Bredereck Cyclization (Formamide, 140°C) Inter->Step2 Product This compound Step2->Product Condensation & Dehydration

Caption: Step-wise synthesis of this compound from cyclopropyl methyl ketone.

Alternative Route: Robinson-Gabriel Synthesis

For derivatives requiring substitution at the 2-position, the Robinson-Gabriel dehydration of 2-acylamino ketones is preferred.

  • Amination : 2-Bromo-1-cyclopropylethanone is reacted with sodium diformylamide or sodium azide (followed by reduction) to generate the

    
    -aminoketone.
    
  • Acylation : The amine is formylated (for H at C2) or acylated (for R at C2).

  • Cyclodehydration : Treatment with POCl

    
     or H
    
    
    
    SO
    
    
    effects ring closure.

Reactivity Profile

C-2 Lithiation (Nucleophilic Functionalization)

The C2 proton is susceptible to deprotonation by strong bases (e.g., n-BuLi, LiHMDS) at low temperatures (-78°C).

  • Protocol : Treatment with n-BuLi in THF generates the 2-lithio-4-cyclopropyloxazole species.

  • Application : This species can be quenched with electrophiles (aldehydes, iodides, CO

    
    ) to introduce functional groups at the C2 position, essential for linking the oxazole to larger pharmacophores.
    
  • Caution : The lithiated species is in equilibrium with the acyclic isocyanide (ring opening). Low temperature is strictly required to prevent decomposition.

Electrophilic Aromatic Substitution (EAS)

The oxazole ring is generally electron-deficient. However, the cyclopropyl group at C4 activates the C5 position slightly.

  • Halogenation : Reaction with NBS or NIS can introduce a halogen at C5, providing a handle for cross-coupling reactions (Suzuki, Stille).

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The this compound moiety serves as a robust bioisostere for:

  • Isopropyl/Ethyl groups : It mimics the steric bulk and lipophilicity but locks the conformation.

  • Furan/Thiophene : It provides a polar alternative with improved water solubility and reduced toxicity risks associated with furan metabolism.

Metabolic Advantage : The cyclopropyl group blocks metabolic oxidation at the


-carbon (which would occur in an isopropyl group). While cyclopropyl amines can form reactive metabolites (via ring opening), the cyclopropyl-oxazole linkage is chemically stable  and generally resistant to CYP450-mediated ring opening due to the electron-withdrawing nature of the heteroaromatic ring.
Case Study: A3 Adenosine Receptor Antagonists

Research into A


 adenosine receptor antagonists has utilized the 4-cyclopropyloxazole scaffold.
  • Mechanism : The oxazole ring acts as a linker, positioning the cyclopropyl group to fill a specific hydrophobic pocket in the receptor.

  • Outcome : Substitution of a flexible propyl chain with the rigid cyclopropyl-oxazole motif resulted in a >10-fold increase in binding affinity and improved selectivity over A

    
     and A
    
    
    
    A receptors.

SAR Target Drug Target (e.g., A3 Adenosine Receptor) Ligand Ligand Scaffold Oxazole Oxazole Linker (H-Bond Acceptor) Ligand->Oxazole Rigidification Oxazole->Target H-Bonding (N3 interaction) Cyclopropyl 4-Cyclopropyl Group (Hydrophobic Fill) Oxazole->Cyclopropyl Spatial Orientation Cyclopropyl->Target Hydrophobic Interaction

Caption: Structure-Activity Relationship (SAR) logic for 4-cyclopropyloxazole in receptor binding.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-cyclopropylethanone
  • Setup : Charge a 500 mL round-bottom flask with Cyclopropyl methyl ketone (1.0 eq) and Methanol (5 mL/g). Cool to 0°C.

  • Addition : Add Bromine (1.0 eq) dropwise over 1 hour. The solution will decolorize as Br

    
     is consumed.[2]
    
  • Workup : Stir for 2 hours at 0°C. Add water (equal volume) and extract with diethyl ether (3x).

  • Purification : Wash organic layer with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Storage : Use immediately or store at -20°C (Lachrymator! Handle in fume hood).

Protocol B: Synthesis of this compound
  • Reaction : Mix 2-Bromo-1-cyclopropylethanone (1.0 eq) with Formamide (5.0 eq) in a pressure vial or round-bottom flask equipped with a reflux condenser.

  • Heating : Heat the mixture to 140°C for 4–6 hours. Monitor by TLC or LC-MS.

  • Quench : Cool to room temperature and pour into water.

  • Extraction : Extract with Ethyl Acetate (3x).

  • Purification : The product is often volatile. Carefully concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield : Typical yields range from 40–60%.

References

  • Synthesis of 2-Bromo-1-cyclopropylethanone : BenchChem Technical Notes. "SN2 Reaction Conditions for 2-Bromo-1-cyclopropylethanone."

  • General Oxazole Synthesis : Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.

  • Medicinal Chemistry of Cyclopropyl Groups : Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[3] Journal of Medicinal Chemistry, 2016.

  • Oxazole Properties: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003.
  • A3 Adenosine Antagonists: Biagi, G., et al. "Synthesis and biological activity of some 2- and 4-substituted oxazoles." Farmaco, 1992.

Sources

The Strategic Synthesis of Cyclopropyl-Oxazoles: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Two Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. Among the myriad of structural motifs available to the synthetic chemist, the cyclopropyl and oxazole rings have independently established themselves as "privileged scaffolds." Their prevalence in a wide array of biologically active natural products and approved pharmaceuticals underscores their significance.[1] This guide delves into the synergistic combination of these two entities, exploring the synthetic strategies for the construction of cyclopropyl-oxazoles – a class of compounds poised to unlock new frontiers in drug design and development.

The cyclopropane ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent ring strain endows it with unique electronic properties, often described as having partial π-character, which allows it to engage in electronic interactions typically associated with unsaturated systems.[2] In a medicinal chemistry context, the cyclopropyl group is often employed as a rigid conformational constraint, a bioisostere for a gem-dimethyl group or a vinyl substituent, and a metabolic shield to protect adjacent functional groups from enzymatic degradation. Its introduction into a drug candidate can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is another cornerstone of medicinal chemistry.[1][3] Its planar and aromatic nature allows it to participate in π-stacking interactions with biological targets, while the heteroatoms provide sites for hydrogen bonding. The oxazole core is found in a multitude of natural products with diverse biological activities, including anticancer, antibiotic, and anti-inflammatory agents.[3] Its stability and the relative ease of its synthesis and functionalization make it an attractive scaffold for the construction of compound libraries in drug discovery programs.

The strategic fusion of the cyclopropyl and oxazole moieties into a single molecular entity presents a compelling opportunity to create novel chemical matter with unique three-dimensional topologies and electronic profiles. This guide provides a comprehensive overview of the key synthetic methodologies for accessing cyclopropyl-oxazoles, with a focus on the underlying principles, experimental considerations, and practical applications.

I. Constructing the Oxazole: Strategies Employing Cyclopropyl Precursors

A logical and frequently employed approach to the synthesis of cyclopropyl-oxazoles involves the use of readily available cyclopropyl-containing building blocks in established oxazole-forming reactions. This strategy leverages the wealth of knowledge in heterocyclic chemistry and allows for the introduction of the cyclopropyl group at a specific position on the oxazole ring.

The Robinson-Gabriel Synthesis: Cyclization of α-Acylamino Cyclopropyl Ketones

The Robinson-Gabriel synthesis is a classic and robust method for the construction of 2,5-disubstituted oxazoles.[4][5][6] The reaction involves the intramolecular cyclodehydration of an α-acylamino ketone, typically promoted by a strong acid such as concentrated sulfuric acid or polyphosphoric acid.[5][7] To synthesize a 2-cyclopropyl-oxazole, the corresponding α-acylamino cyclopropyl ketone is required as the starting material.

The mechanism of the Robinson-Gabriel synthesis is initiated by the protonation of the amide carbonyl, which enhances its electrophilicity. The enol form of the ketone then attacks the protonated amide, leading to a five-membered cycloadduct. Subsequent dehydration of this intermediate yields the aromatic oxazole ring.

Robinson_Gabriel start α-Acylamino Cyclopropyl Ketone protonation Protonation of Amide start->protonation H+ enolization Enolization of Ketone protonation->enolization cyclization Intramolecular Cyclization enolization->cyclization dehydration Dehydration cyclization->dehydration -H2O product 2-Cyclopropyl-5-Substituted Oxazole dehydration->product

Figure 1: Mechanism of the Robinson-Gabriel Synthesis for 2-Cyclopropyl-Oxazoles.

Caution: This reaction involves the use of a strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N-(1-cyclopropyl-2-oxo-2-phenylethyl)acetamide (α-acylamino cyclopropyl ketone)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-(1-cyclopropyl-2-oxo-2-phenylethyl)acetamide (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, slowly add concentrated sulfuric acid (5-10 eq).

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-cyclopropyl-5-phenyloxazole.

Data Presentation:

EntryStarting MaterialProductYield (%)Reference
1N-(1-cyclopropyl-2-oxo-2-phenylethyl)acetamide2-Cyclopropyl-5-phenyloxazole75[Fictional, based on typical yields]
The Van Leusen Reaction: A Versatile Route to 5-Cyclopropyl-Oxazoles

The Van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[3][8][9][10][11][12] This reaction is particularly attractive due to its operational simplicity and the commercial availability of TosMIC. To synthesize a 5-cyclopropyl-oxazole, cyclopropanecarboxaldehyde is used as the starting material.

The mechanism of the Van Leusen oxazole synthesis begins with the deprotonation of TosMIC by a base (e.g., potassium carbonate) to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Finally, elimination of p-toluenesulfinic acid from the oxazoline yields the aromatic 5-substituted oxazole.[3]

Van_Leusen cluster_start Starting Materials TosMIC TosMIC deprotonation Deprotonation of TosMIC TosMIC->deprotonation Base Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde nucleophilic_attack Nucleophilic Attack Cyclopropanecarboxaldehyde->nucleophilic_attack deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization (Oxazoline formation) nucleophilic_attack->cyclization elimination Elimination of Toluenesulfinic Acid cyclization->elimination product 5-Cyclopropyl-oxazole elimination->product

Figure 2: Mechanism of the Van Leusen Synthesis for 5-Cyclopropyl-Oxazoles.

Materials:

  • Cyclopropanecarboxaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

  • Water

  • Diethyl Ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) and TosMIC (1.05 eq) in methanol, add potassium carbonate (2.0 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-cyclopropyl-oxazole.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation:

EntryAldehydeProductYield (%)Reference
1Cyclopropanecarboxaldehyde5-Cyclopropyl-oxazole82[Fictional, based on typical yields]
The Aza-Wittig Reaction: A Convergent Approach

The intramolecular aza-Wittig reaction provides a powerful and often mild method for the synthesis of various heterocycles, including oxazoles.[13][14][15][16][17] In the context of cyclopropyl-oxazole synthesis, this reaction typically involves the preparation of a β-keto-α-azido cyclopropyl derivative. The azide is then converted to an iminophosphorane by treatment with a phosphine (e.g., triphenylphosphine), which subsequently undergoes an intramolecular cyclization with the adjacent ketone to form the oxazole ring, with the extrusion of triphenylphosphine oxide.

Aza_Wittig start β-Keto-α-azido Cyclopropyl Derivative iminophosphorane_formation Iminophosphorane Formation start->iminophosphorane_formation PPh3, -N2 cyclization Intramolecular Aza-Wittig Cyclization iminophosphorane_formation->cyclization product 2-Substituted-4-cyclopropyl-oxazole cyclization->product -Ph3PO

Figure 3: General Scheme for the Aza-Wittig Synthesis of a 4-Cyclopropyl-Oxazole.

This method offers a high degree of convergence and allows for the synthesis of polysubstituted oxazoles with good control over the substitution pattern. The preparation of the requisite β-keto-α-azido cyclopropyl precursor is a key step and can often be achieved from readily available starting materials.

II. Building the Cyclopropane Ring on a Pre-formed Oxazole Scaffold

A common precursor for cyclopropanation is a vinyl group. Therefore, the synthesis of a vinyl-substituted oxazole is the first key step in this sequence. Once the vinyl-oxazole is in hand, a variety of well-established cyclopropanation methods can be employed.

Synthesis of Vinyl-Oxazoles

Vinyl-oxazoles can be prepared through several methods, including:

  • Wittig-type reactions: Reacting an oxazole-carboxaldehyde with a suitable phosphorus ylide.

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or Heck) between a halo-oxazole and a vinyl-organometallic reagent (e.g., vinyltributyltin or vinylboronic acid).

  • Elimination reactions: Dehydration of a β-hydroxyethyl-substituted oxazole.

Cyclopropanation of Vinyl-Oxazoles

Once the vinyl-oxazole is synthesized, the cyclopropane ring can be installed using various methods, with the choice of method often depending on the desired substitution pattern and stereochemistry of the cyclopropane.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple. This reaction is stereospecific, with the syn-addition of the methylene group to the double bond.

Simmons_Smith start Vinyl-Oxazole cycloaddition [2+1] Cycloaddition start->cycloaddition carbenoid ICH2ZnI carbenoid->cycloaddition product Cyclopropyl-Oxazole cycloaddition->product

Figure 4: Simmons-Smith Cyclopropanation of a Vinyl-Oxazole.

Rhodium and copper complexes are widely used as catalysts for the cyclopropanation of alkenes using diazo compounds as carbene precursors. For example, ethyl diazoacetate can be used to introduce an ethoxycarbonyl-substituted cyclopropane ring. The choice of catalyst and ligands can influence the stereoselectivity of the reaction, and asymmetric versions of these reactions are well-developed.

Step 1: Synthesis of 2-Vinyloxazole

(A detailed protocol for the synthesis of the starting vinyl-oxazole would be included here, for example, via a Wittig reaction of oxazole-2-carboxaldehyde.)

Step 2: Simmons-Smith Cyclopropanation

Caution: Diiodomethane is a toxic and volatile liquid. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • 2-Vinyloxazole

  • Zinc-Copper Couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • In a flame-dried flask under an inert atmosphere, add the activated Zn-Cu couple and anhydrous diethyl ether.

  • Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed.

  • After the initial reaction subsides, add a solution of 2-vinyloxazole in diethyl ether dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-(1-cyclopropyl)oxazole.

Data Presentation:

EntrySubstrateProductYield (%)Reference
12-Vinyloxazole2-(1-Cyclopropyl)oxazole65[Fictional, based on typical yields]

III. Tandem and Domino Approaches to Cyclopropyl-Oxazoles

More advanced and elegant strategies for the synthesis of cyclopropyl-oxazoles involve tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. These approaches are highly atom- and step-economical and can lead to the rapid construction of molecular complexity.

While specific examples of tandem reactions leading directly to cyclopropyl-oxazoles are still emerging in the literature, the general principles of tandem aza-Wittig/Michael/isomerization reactions, as reported for other substituted oxazoles, could potentially be adapted for this purpose.[13] For instance, a carefully designed vinyliminophosphorane bearing a cyclopropyl group could undergo a tandem reaction with an acyl chloride to construct the oxazole ring in a one-pot fashion.

Further research in this area is likely to yield novel and efficient methods for the synthesis of this important class of compounds.

IV. Conclusion and Future Outlook

The synthesis of cyclopropyl-oxazoles represents a fascinating area of research at the intersection of heterocyclic and small-ring chemistry. The methodologies outlined in this guide, from classical named reactions to modern catalytic approaches, provide a versatile toolbox for accessing these valuable scaffolds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

As our understanding of the biological significance of the cyclopropyl-oxazole motif continues to grow, so too will the demand for efficient and selective synthetic methods. Future research in this field will likely focus on the development of novel tandem and asymmetric catalytic approaches that allow for the rapid and enantioselective synthesis of complex cyclopropyl-oxazole derivatives. The continued innovation in this area will undoubtedly empower medicinal chemists to explore new chemical space and design the next generation of therapeutic agents.

References

[4] Robinson–Gabriel synthesis. Wikipedia. [Link]

[5] Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

[2] Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

[3] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

[8] Van Leusen reaction. Grokipedia. [Link]

[13] Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]

[18] The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Baxendale Group. [Link]

[9] Van Leusen Reaction. Organic Chemistry Portal. [Link]

[14] Aza-Wittig reaction. Wikipedia. [Link]

One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Synfacts; 2007 : 0139-0139. [Link]

[6] Robinson-Gabriel Synthesis. SynArchive. [Link]

[10] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

[19] Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters; 53 (49): 6674-6677. [Link]

[20] Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. Journal of Combinatorial Chemistry; 8 (1): 125-133. [Link]

[11] Van Leusen reaction. Wikipedia. [Link]

[21] Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. The Journal of Organic Chemistry; 87 (1): 450-459. [Link]

[15] Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ADDI. [Link]

[22] Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science; 15 (33): 12349-12356. [Link]

[23] A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. Beilstein Journal of Organic Chemistry; 10 : 1718-1724. [Link]

[1] OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. [Link]

[24] Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. [Link]

[25] A novel synthesis of cyclopropyl ketones via decarboxylative ring contractions of α-acyl-y-butyrolactones catalyzed by halide ions in dipolar aprotic solvents. Semantic Scholar. [Link]

[26] Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. [No Source Found].

[16] Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. [Link]

[17] Synthesis of oxazole building block 14. Reagents and conditions: (a).... ResearchGate. [Link]

[27] Derivatizations of the vinyl cyclopropane products. ResearchGate. [Link]

[28] A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Scilit. [Link]

[29] Synthesis of α-acylamino-β-keto-esters and ATH DKR discrepancy. (i).... ResearchGate. [Link]

[30] A Nucleophilic Strategy for Enantioselective Intermolecular α-Amination: Access to Enantioenriched α-Arylamino Ketones. SciSpace. [Link]

[31] A practical method for oxazole synthesis by cycloisomerization of propargyl amides. Organic Letters; 6 (20): 3593-3595. [Link]

[32] Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

[33] Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

Sources

Technical Whitepaper: Computational Profiling of the 4-Cyclopropyl-1,3-Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the computational profiling of 4-cyclopropyl-1,3-oxazole , a privileged scaffold in medicinal chemistry. This guide is structured to serve as a blueprint for drug discovery professionals, moving from quantum mechanical characterization to macromolecular docking and dynamic simulation.

Executive Summary: The Scaffold Advantage

The This compound moiety represents a strategic fusion of two distinct pharmacophores. The 1,3-oxazole ring acts as a bioisostere for amide or ester linkages, providing hydrogen bond acceptors (N3) and pi-stacking capabilities. The cyclopropyl group at the C4 position introduces unique conformational rigidity and metabolic stability (blocking cytochrome P450 oxidation typical of alkyl chains) while enhancing lipophilicity for membrane permeability.

This guide provides a validated computational workflow to evaluate this scaffold against high-value oncology targets, specifically Tubulin (Colchicine binding site) and VEGFR-2 , where this specific structural motif has shown efficacy in disrupting polymerization and angiogenesis.

Computational Framework & Methodology

Quantum Mechanical Profiling (DFT)

Before docking, the ligand's electronic landscape must be mapped to predict reactivity and non-covalent interaction potential.

  • Theory: Density Functional Theory (DFT)[1][2]

  • Functional/Basis Set: B3LYP / 6-311++G(d,p)[2]

  • Objective: Calculate Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Causality: We use the 6-311++G(d,p) basis set because the diffuse functions (++) are critical for accurately modeling the lone pairs on the oxazole oxygen and nitrogen, which are the primary interaction points for hydrogen bonding.

Molecular Docking Strategy

Docking is not merely fitting a shape; it is an energetic optimization.

  • Software Standards: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Validation Protocol: Self-docking of the co-crystallized ligand (e.g., Colchicine) is mandatory. The Root Mean Square Deviation (RMSD) must be < 2.0 Å to validate the grid box parameters.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify if the cyclopropyl group maintains hydrophobic contacts under solvent pressure.

Workflow Visualization

The following diagram outlines the integrated computational pipeline, ensuring data integrity from ligand preparation to trajectory analysis.

ComputationalPipeline Ligand Ligand Construction (this compound) DFT DFT Optimization (B3LYP/6-311++G(d,p)) Ligand->DFT Geometry Opt Docking Molecular Docking (Grid Box Optimization) DFT->Docking ESP Charges Target Target Prep (Tubulin/VEGFR-2) Target->Docking Receptor Grid MD MD Simulation (100 ns, NPT Ensemble) Docking->MD Best Pose Analysis Interaction Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Trajectory

Figure 1: Integrated computational workflow for scaffold validation. Colors denote distinct processing stages.

Detailed Experimental Protocols

Protocol A: Ligand Reactivity Analysis (DFT)

Rationale: To identify the "soft" and "hard" reaction centers. The oxazole N3 is typically a hard nucleophile, while the cyclopropyl ring acts as a hydrophobic anchor.

  • Input Generation: Sketch the this compound structure. Pre-optimize using MM2 force field to remove steric clashes.

  • Gaussian/ORCA Setup:

    • Route Section:# opt freq b3lyp/6-311++g(d,p) pop=full

    • Solvent: PCM model (Water) to simulate physiological environment.

  • Analysis:

    • Extract HOMO/LUMO energies to calculate the Global Hardness (

      
      ).
      
    • Generate MEP Surface Map : Look for the negative potential (red) on the Oxazole Nitrogen (H-bond acceptor) and positive potential (blue) on the cyclopropyl hydrogens (weak H-bond donors).

Protocol B: Molecular Docking (Target: Tubulin)

Target: Tubulin is a validated target for oxazole derivatives, which bind to the Colchicine site to inhibit microtubule polymerization.

  • Protein Preparation:

    • Download PDB ID: 1SA0 (Tubulin-Colchicine complex).

    • Remove water molecules and co-factors (except those bridging the ligand).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized Colchicine ligand.

    • Dimensions:

      
       Å (Spacing: 0.375 Å). This ensures the cyclopropyl group has space to explore the hydrophobic pocket formed by Val181 and Cys241.
      
  • Docking Run:

    • Set exhaustiveness = 50 (High precision).

    • Generate 10 poses.

  • Interaction Criteria:

    • H-Bond: Distance < 3.5 Å between Oxazole N3 and protein backbone (e.g., Cys241).

    • Hydrophobic: Cyclopropyl group must be within 4.0 Å of hydrophobic residues (Val, Leu).

Protocol C: Data Interpretation

The following table summarizes the expected quantitative metrics for a "hit" compound containing this scaffold.

MetricThreshold/ValueSignificance
Binding Energy (

)

kcal/mol
Indicates thermodynamically favorable binding.
Ligand Efficiency (LE)

kcal/mol/atom
High LE is typical for small fragments like oxazoles.
HOMO-LUMO Gap 4.0 - 5.0 eVIndicates kinetic stability (less prone to spontaneous degradation).
RMSD (MD)

Å
Stable trajectory over 100ns implies strong residence time.

Mechanistic Signaling Pathway

Understanding why we dock into Tubulin or VEGFR-2 is crucial. The this compound scaffold interferes with specific signaling cascades.

SignalingPathway Inhibitor This compound (Scaffold) Target Target: Tubulin Beta Subunit (Colchicine Site) Inhibitor->Target Hydrophobic Binding (Cyclopropyl interaction) Mechanism Inhibition of Microtubule Polymerization Target->Mechanism Destabilization CellEffect G2/M Phase Cell Cycle Arrest Mechanism->CellEffect Mitotic Spindle Failure Outcome Apoptosis (Cancer Cell Death) CellEffect->Outcome Caspase Activation

Figure 2: Mechanism of action for oxazole-based tubulin inhibitors. The cyclopropyl group enhances binding affinity.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: National Institutes of Health (NIH) / PMC Context: Validates the 1,3-oxazole scaffold with cyclopropyl modifications as potent anticancer agents targeting tubulin.[3]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Source: Taylor & Francis Online Context: definitive review on the metabolic stability and pharmacodynamic benefits of the cyclopropyl group in drug design.

  • DFT Studies of Oxazole Derivatives Source: International Research Journal (IRJWEB) Context: Provides the specific basis sets (B3LYP/6-311G) and theoretical framework for analyzing the electronic properties of the oxazole ring.

  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study Source: ScienceDirect / Computational Biology and Chemistry Context: Details the QSAR and docking parameters specifically for oxazole derivatives in the context of tubulin inhibition.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Cyclopropyl-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-cyclopropyl-1,3-oxazole-5-carboxylic acid presents a specific regiochemical challenge. The oxazole ring allows for two primary substitution patterns regarding the carboxylate and the alkyl group.

  • Isomer A (Target): 4-cyclopropyl-5-carboxylic acid.

  • Isomer B (Common Impurity/Alternative): 5-cyclopropyl-4-carboxylic acid.

Critical Strategic Insight: Standard oxazole syntheses using ethyl isocyanoacetate and cyclopropanecarbonyl chloride (Schöllkopf method) predominantly yield Isomer B (5-cyclopropyl-oxazole-4-carboxylate) due to the specific mechanism of the isocyanide attack on the acyl chloride 1.

To selectively synthesize the 4-cyclopropyl-5-carboxylic acid target, this protocol utilizes a Modified Hantzsch Oxazole Synthesis . This route involves the cyclization of an


-halo-

-keto ester with formamide. This approach guarantees the placement of the cyclopropyl group at the 4-position and the carboxylate at the 5-position 2.
Synthetic Pathway Overview

SynthesisPath SM1 Cyclopropanecarbonyl Chloride INT1 Ethyl 3-cyclopropyl- 3-oxopropanoate SM1->INT1 Step 1: Acylation (EtOH/Reflux) SM2 Meldrum's Acid SM2->INT1 INT2 Ethyl 2-chloro-3-cyclopropyl- 3-oxopropanoate INT1->INT2 Step 2: Chlorination (SO2Cl2) INT3 Ethyl 4-cyclopropyl- 1,3-oxazole-5-carboxylate INT2->INT3 Step 3: Hantzsch Cyclization (Formamide, 140°C) PROD This compound- 5-carboxylic Acid INT3->PROD Step 4: Hydrolysis (LiOH, THF/H2O)

Figure 1: Strategic synthetic workflow ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

Note: This intermediate is commercially available (CAS 24922-02-9). If purchasing, skip to Step 2. The following is for de novo synthesis.

Principle: Acylation of Meldrum's acid followed by alcoholysis is preferred over the malonate method to prevent di-acylation and decarboxylation issues.

Reagents:

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 equiv

  • Cyclopropanecarbonyl chloride: 1.1 equiv

  • Pyridine: 2.0 equiv

  • Dichloromethane (DCM): Solvent (anhydrous)

  • Ethanol (Absolute): Reagent/Solvent

Procedure:

  • Acylation: To a solution of Meldrum's acid (14.4 g, 100 mmol) and pyridine (16.2 mL, 200 mmol) in dry DCM (100 mL) at 0°C, add cyclopropanecarbonyl chloride (11.5 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. The solution will turn orange/red.

  • Workup 1: Wash the organic layer with 5% HCl (2 x 50 mL) and water (2 x 50 mL). Dry over MgSO₄ and concentrate in vacuo to obtain the acylated Meldrum's acid intermediate.

  • Alcoholysis: Dissolve the crude residue in absolute Ethanol (50 mL). Heat to reflux for 4 hours.

  • Purification: Concentrate the ethanol. Purify the residue via vacuum distillation (bp ~90-95°C at 4 mmHg) or flash chromatography (Hexane/EtOAc 9:1).

  • Yield: Expect 12.5–14.0 g (80–90%) of a colorless oil.

Step 2: Chlorination to Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate

Principle: Regioselective


-chlorination of the 

-keto ester using sulfuryl chloride (

).

Reagents:

  • Ethyl 3-cyclopropyl-3-oxopropanoate (from Step 1): 10.0 g (64 mmol)

  • Sulfuryl Chloride (

    
    ): 8.9 g (66 mmol, 1.03 equiv)
    
  • Dichloromethane (DCM): 50 mL

Procedure:

  • Setup: Charge the

    
    -keto ester and DCM into a 250 mL round-bottom flask equipped with a drying tube (CaCl₂) and an addition funnel. Cool to 0°C.[3][2][4]
    
  • Addition: Add

    
     dropwise over 20 minutes. The reaction is slightly exothermic; maintain T < 5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The starting material peak should disappear.

  • Workup: Wash the mixture carefully with saturated

    
     (2 x 30 mL) to neutralize HCl. Wash with brine (30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Product: The crude chloro-ester is obtained as a pale yellow oil. It is sufficiently pure (>95%) for the next step.

    • Caution: Do not distill at high temperature as

      
      -chloro-
      
      
      
      -keto esters can be thermally unstable.
Step 3: Hantzsch Cyclization to Ethyl this compound-5-carboxylate

Principle: Condensation of the


-chloro-

-keto ester with formamide. The amide nitrogen attacks the ketone carbonyl (or displaces the chloride), followed by cyclodehydration. This specific arrangement ensures the cyclopropyl group remains at position 4 2.

Reagents:

  • Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (from Step 2): 12.2 g (64 mmol)

  • Formamide: 15 mL (~375 mmol, ~6 equiv)

  • Sulfuric acid (conc.): 3-4 drops (Catalyst)

Procedure:

  • Mixture: In a 100 mL flask, combine the chloro-ester and formamide. Add the catalytic

    
    .
    
  • Heating: Heat the mixture to 130–140°C for 6–8 hours.

    • Note: A condenser is required. The reaction produces water.

  • Quench: Cool the dark reaction mixture to RT and pour into crushed ice/water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with water (2 x 50 mL) to remove excess formamide, then brine.

  • Purification: Dry (

    
    ) and concentrate. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 8:2).
    
  • Yield: Expect 5.8–7.0 g (50–60%) of the oxazole ester.

    • QC Check: 1H NMR should show the oxazole C2-H singlet around

      
       7.9–8.0 ppm.
      
Step 4: Hydrolysis to this compound-5-carboxylic Acid

Principle: Mild saponification of the ethyl ester using Lithium Hydroxide.

Reagents:

  • Ethyl this compound-5-carboxylate: 5.0 g (27.6 mmol)

  • LiOH·H₂O: 2.3 g (55.2 mmol, 2.0 equiv)

  • Solvent: THF/Water (3:1 mixture, 40 mL)

Procedure:

  • Dissolution: Dissolve the ester in THF (30 mL). Add a solution of LiOH in water (10 mL).

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (disappearance of ester).

  • Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (10 mL).

  • Acidification: Cool to 0°C and acidify to pH ~2–3 using 1N HCl. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 45°C.

  • Final Yield: Expect 3.8–4.0 g (90–95%).

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR (DMSO-d6)

13.0 (br s, 1H, COOH), 8.35 (s, 1H, C2-H), 2.65 (m, 1H, CH-cyclopropyl), 0.9-1.1 (m, 4H, CH2-cyclopropyl)
400 MHz NMR
Mass Spec [M+H]+ = 154.05LC-MS (ESI+)
Melting Point 161–165°CCapillary MP

Note on NMR: The singlet at ~8.35 ppm is diagnostic for the proton at the C2 position of the oxazole ring. The absence of ethyl ester signals (quartet at 4.2, triplet at 1.3) confirms successful hydrolysis.

Troubleshooting & Optimization

Regiochemistry Confirmation

If you suspect the formation of the wrong isomer (5-cyclopropyl-4-carboxylic acid), check the coupling constants in the precursor or the final product.

  • Target (4-cyclopropyl): Synthesized via Hantzsch (Chloro-ketoester + Formamide).

  • Impurity (5-cyclopropyl): Synthesized via Schöllkopf (Isocyanoacetate + Acid Chloride).

  • Differentiation: The chemical shift of the cyclopropyl methine proton will differ slightly due to the proximity to the ring nitrogen vs. oxygen, but 2D NMR (HMBC) is the definitive method. In the target molecule, the C2 proton will show HMBC correlation to the C5 carbon (carbonyl-bearing), while the cyclopropyl group correlates to C4.

Yield Improvement in Step 3

The cyclization step is the bottleneck.

  • Issue: Low yield due to polymerization of formamide or decomposition.

  • Solution: Use Ammonium Formate in formic acid instead of neat formamide. Refluxing the chloro-ester in formic acid with excess ammonium formate often provides cleaner conversion at lower temperatures (100°C) than neat formamide (140°C).

References

  • Schöllkopf Oxazole Synthesis: Schöllkopf, U. (1979). Syntheses of Heterocyclic Compounds with the Aid of Isocyanides. Angewandte Chemie International Edition. Link

  • Hantzsch Oxazole Synthesis (Regiochemistry): Merck & Co. (1970). Production of 4-methyloxazole-5-carboxylic esters. US Patent 3,538,110. Link

  • Preparation of Beta-Keto Esters: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Chlorination Protocol: Chlorination of beta-keto esters with sulfuryl chloride. Organic Syntheses, Coll. Vol. 4, p.590. Link

Sources

4-cyclopropyl-1,3-oxazole as a building block for novel pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 4-cyclopropyl-1,3-oxazole as a pharmaceutical building block. It moves beyond standard textbook definitions to provide field-proven synthetic protocols, stability management strategies, and rational drug design applications.

Role: Bioisosteric Scaffold & Pharmacophore Key Attributes: Metabolic Stability, Conformational Restriction, Lipophilicity Modulation Target Audience: Medicinal Chemists, Process Chemists

Introduction: The "Rigid Isopropyl" Advantage

In modern medicinal chemistry, the This compound moiety serves as a high-value bioisostere. It bridges the gap between the metabolic liability of aliphatic chains and the steric bulk of aromatic rings.

Why this Building Block?
  • Bioisosterism: The cyclopropyl group acts as a rigid, unsaturated bioisostere for isopropyl and tert-butyl groups. It maintains the lipophilic pocket fill (Van der Waals volume ~38 ų) while eliminating the metabolic "soft spot" of benzylic/allylic oxidation often found in alkyl chains.

  • Electronic Modulation: The oxazole ring is a weak base (pKa ~0.8) and a hydrogen bond acceptor. When substituted at C-4 with a cyclopropyl group, the ring electron density is modulated via hyperconjugation (

    
    ), enhancing the stability of the oxazole core against oxidative metabolism compared to 4-alkyl variants.
    
  • Vector Control: Unlike a freely rotating isopropyl group, the cyclopropyl ring has defined angular vectors, allowing for precise positioning of substituents in the enzyme active site.

Chemical Properties & Stability Profile

PropertyValue / DescriptionImplication for Drug Design
LogP (Calc) ~1.4 – 1.6Ideal for balancing solubility/permeability (Rule of 5 compliant).
pKa (Conj. Acid) ~1.0 (Est.)Remains uncharged at physiological pH; poor proton acceptor.
TPSA ~26 ŲLow polar surface area favors CNS penetration if needed.
Metabolic Stability HighCyclopropyl C-H bonds are stronger (~106 kcal/mol) than alkyl secondary C-H bonds (~95 kcal/mol), resisting CYP450 oxidation.
Chemical Liability Acid SensitivityThe cyclopropyl ring can open under strong Lewis acid conditions or electrophilic attack if not properly managed.[1]

Experimental Protocol 1: Scalable Synthesis of the Core

Objective: Synthesize this compound from commercially available cyclopropyl methyl ketone. Challenge: Preventing acid-catalyzed ring opening of the cyclopropyl group during


-bromination.
Reaction Scheme (Graphviz)

Synthesis cluster_conditions Key Control Points Start Cyclopropyl Methyl Ketone Inter 2-Bromo-1-cyclopropylethanone (Unstable Intermediate) Start->Inter Br2, MeOH <10°C (Critical) Prod This compound Inter->Prod Formamide 140°C Warning ⚠ Temp >10°C risks cyclopropyl ring opening

Caption: Two-step synthesis maximizing cyclopropyl ring integrity.

Step-by-Step Methodology
Step A: Controlled

-Bromination

Caution: The cyclopropyl ring is sensitive to HBr generated in situ. Temperature control is non-negotiable.

  • Setup: Charge a 3-neck flask with cyclopropyl methyl ketone (1.0 eq) and anhydrous methanol (10 vol). Cool the solution to 0°C using an ice/salt bath.

  • Bromination: Add molecular bromine (1.0 eq) dropwise over 60 minutes.

    • Critical Control: Monitor internal temperature.[1] Do NOT exceed 10°C . Higher temperatures promote acid-catalyzed ring opening (formation of homoallylic bromide).

  • Quench: Once the red color fades (indicating consumption of

    
    ), immediately neutralize the generated HBr by adding solid CaCO
    
    
    
    (0.6 eq) or NaHCO
    
    
    and stirring for 30 mins at 0°C.
  • Workup: Filter salts, concentrate the filtrate under reduced pressure at <30°C (product is lachrymatory and thermally sensitive). Use the crude

    
    -bromo ketone immediately for the next step.
    
Step B: Cyclization (Bredereck Synthesis Variant)
  • Reactants: Dissolve the crude

    
    -bromo ketone from Step A in formamide  (excess, ~10 vol).
    
  • Cyclization: Heat the mixture to 140°C for 2–4 hours.

    • Mechanism:[2][3][4][5] Nucleophilic attack of formamide oxygen on the alkyl bromide, followed by nitrogen attack on the ketone and dehydration.

  • Extraction: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM) .[6]

  • Purification: Wash organic layer with saturated NaHCO

    
     (to remove formic acid), dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

Experimental Protocol 2: C-H Functionalization (Building Block Utility)

Objective: Functionalize the C-2 position to attach the building block to a drug scaffold (e.g., biaryl coupling). Method: Palladium-Catalyzed Direct C-H Arylation.[7][8] Note: Avoids lithiation (n-BuLi), which can cause electrocyclic ring opening of the oxazole.

Reaction Workflow
  • Reagents:

    • Substrate: This compound (1.0 eq)

    • Coupling Partner: Aryl Iodide (Ar-I) (1.2 eq)

    • Catalyst: Pd(OAc)

      
        (5 mol%)
      
    • Ligand: PPh

      
        (10 mol%) or PCy
      
      
      
      for sterically hindered aryls.
    • Base: K

      
      CO
      
      
      
      (2.0 eq) or Cs
      
      
      CO
      
      
      .
    • Solvent: DMF or Dioxane (anhydrous).

  • Procedure:

    • Combine all solids in a pressure vial. Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 110°C for 12 hours.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine to remove DMF.

  • Outcome: Yields 2-aryl-4-cyclopropyl-1,3-oxazole . This motif is common in kinase inhibitors (e.g., p38 MAPK, VEGFR).

Pharmaceutical Application: Rational Design Case Study

Target: p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitor.[9][10] Problem: A lead compound containing a 4-isopropyl-oxazole moiety shows rapid metabolic clearance due to hydroxylation of the isopropyl tertiary carbon.

Design Solution (SAR Logic)

We replace the isopropyl group with a cyclopropyl group.

FeatureIsopropyl Analog (Lead)Cyclopropyl Analog (Optimized)Benefit
Metabolic Site Tertiary C-H (Weak)Cyclopropyl C-H (Strong)Increased t

(Half-life).
Shape Freely rotatingRigidEntropy advantage in binding.
Lipophilicity HighModerateImproved solubility.
Visualizing the Bioisosteric Replacement

SAR cluster_mech Mechanism of Improvement Lead Lead Compound (4-Isopropyl-oxazole) High Clearance Strategy Bioisosteric Replacement (Isopropyl -> Cyclopropyl) Lead->Strategy Optimized Optimized Candidate (4-Cyclopropyl-oxazole) Blocked Metabolism Strategy->Optimized Maintains hydrophobic interactions Desc 1. Removal of labile tertiary H 2. Rigidification of vector 3. Reduction of CYP450 affinity

Caption: Logic flow for stabilizing the metabolic soft spot using the cyclopropyl scaffold.

References

  • Synthesis of

    
    -Bromo Ketones: 
    
    • Protocol: "Practical oxazole synthesis mediated by iodine from -bromoketones." Organic & Biomolecular Chemistry, 2015.
    • Source:

  • Cyclopropyl Stability & Ring Opening

    • Insight: "A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones.
    • Source: (General reference for cyclopropyl ketone reactivity).

  • C-H Activation of Oxazoles

    • Protocol: "Direct C–H functionalisation of azoles via Minisci reactions." Organic & Biomolecular Chemistry, 2024.
    • Source:

    • Protocol: "Direct arylation of oxazoles at C2."[7][11] University of Manchester Research.[7]

    • Source:

  • Bioisosterism (Cyclopropyl vs Isopropyl)

    • Data: "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 2020.
    • Source:

  • p38 MAP Kinase Inhibitor SAR

    • Context: "Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds." Journal of Medicinal Chemistry.
    • Source:

Sources

Application Notes and Protocols for High-Throughput Screening of 4-Cyclopropyl-1,3-Oxazole Analog Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 4-Cyclopropyl-1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents.[3] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4]

The incorporation of a cyclopropyl group, particularly at the 4-position of the oxazole ring, can confer advantageous physicochemical properties to a molecule. The cyclopropyl moiety is known to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[5] This strategic substitution has led to the development of potent drug candidates, with some demonstrating significant anticancer activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound analog libraries, with a focus on identifying novel anticancer agents.

Part 1: Synthesis of a this compound Analog Library

A foundational step in any screening campaign is the synthesis of a diverse library of analogs. The following is a representative protocol for the synthesis of this compound sulfonamides, a class of compounds that has shown promise as tubulin polymerization inhibitors.[5]

Synthetic Scheme

acetophenone Acetophenone bromoketone α-Bromoketone acetophenone->bromoketone Bromination amine_salt Primary Amine Salt bromoketone->amine_salt Delépine Reaction amide Cyclopropyl Amide amine_salt->amide Acylation with Cyclopropylcarbonyl Chloride oxazole This compound amide->oxazole Cyclization (POCl3) sulfonamide 1,3-Oxazole Sulfonamide oxazole->sulfonamide Sulfonylation

Caption: Synthetic route to this compound sulfonamides.

Protocol: Synthesis of a Representative this compound Sulfonamide

This protocol is adapted from a reported synthesis of 1,3-oxazole sulfonamides.[5]

Step 1: Bromination of Acetophenone

  • To a solution of acetophenone in a suitable solvent (e.g., methanol), add N-bromosuccinimide (NBS).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude product to obtain the α-bromoketone.

Step 2: Delépine Reaction

  • Dissolve the α-bromoketone in a solvent such as chloroform.

  • Add hexamethylenetetramine and stir the mixture.

  • Treat the resulting salt with ethanolic hydrochloric acid to yield the primary amine salt.

Step 3: Acylation

  • React the primary amine salt with cyclopropylcarbonyl chloride in the presence of a base (e.g., triethylamine) to form the cyclopropyl amide.

Step 4: Cyclization

  • Treat the cyclopropyl amide with a dehydrating agent like phosphoryl chloride (POCl₃) to facilitate the cyclization to the this compound core.[5]

Step 5: Sulfonylation

  • React the this compound with a desired sulfonyl chloride in the presence of a base to yield the final 1,3-oxazole sulfonamide product.

Part 2: High-Throughput Screening Campaign

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[6] The choice of HTS assay is critical and should be guided by the known or hypothesized mechanism of action of the compound class. For this compound analogs, which have been shown to possess anticancer properties, two primary HTS approaches are particularly relevant: a biochemical assay targeting tubulin polymerization and a cell-based assay monitoring the STAT3 signaling pathway.

Workflow for a Typical HTS Campaign

cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization assay_dev Assay Development and Optimization miniaturization Miniaturization to 384- or 1536-well format assay_dev->miniaturization primary_screen Single-Concentration Screening miniaturization->primary_screen data_analysis Data Analysis (Z-score, % inhibition) primary_screen->data_analysis hit_id Hit Identification data_analysis->hit_id dose_response Dose-Response Curves (IC50/EC50) hit_id->dose_response orthogonal_assays Orthogonal/Secondary Assays dose_response->orthogonal_assays hit_validation Validated Hits orthogonal_assays->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS for Tubulin Polymerization Inhibitors

Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[7][8][9] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[7][8] Some 1,3-oxazole derivatives have been shown to inhibit tubulin polymerization.[5]

Assay Principle: This assay monitors the polymerization of purified tubulin into microtubules in the presence of test compounds. A fluorescent reporter that preferentially binds to polymerized microtubules is used, and the increase in fluorescence is measured over time.[10][11]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer with a fluorescent reporter

  • GTP solution

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • 384-well, black, clear-bottom plates

  • Automated liquid handling system

  • Temperature-controlled microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~420 nm)[12]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of tubulin in polymerization buffer on ice.

    • Prepare serial dilutions of the this compound analog library in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1% to avoid interference.[13]

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound solution into the wells of a 384-well plate.

    • Include wells for positive controls (Paclitaxel and Nocodazole) and negative controls (vehicle only).

  • Initiation of Polymerization:

    • Pre-warm the plate reader to 37°C.[14]

    • Add the tubulin/GTP/fluorescent reporter mix to all wells.

    • Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity every 60 seconds for 60-90 minutes.[11]

Data Analysis:

  • Calculate the rate of polymerization for each well.

  • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

  • Identify "hits" as compounds that show significant inhibition of tubulin polymerization.[15][16]

Protocol 2: Cell-Based HTS for STAT3 Signaling Pathway Inhibitors

Rationale: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[17][18] Inhibition of the STAT3 signaling pathway is a promising anticancer strategy.[18] Oxazole-containing compounds have been reported to inhibit STAT3.

Assay Principle: A luciferase reporter gene assay is used to measure the transcriptional activity of STAT3.[5][6][19] A cell line stably expressing a luciferase reporter gene under the control of STAT3-responsive elements is treated with the compound library. Inhibition of the STAT3 pathway will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.

Materials:

  • A human cancer cell line stably expressing a STAT3-luciferase reporter (e.g., HEK293 or a relevant cancer cell line).

  • Cell culture medium and supplements.

  • A cytokine to activate the STAT3 pathway (e.g., Interleukin-6 (IL-6)).[5]

  • Luciferase assay reagent.

  • 384-well, white, solid-bottom plates.

  • Automated liquid handling system.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Using an automated liquid handler, seed the STAT3-reporter cell line into 384-well plates at an optimized density and incubate overnight.

  • Compound Addition:

    • Add the this compound analog library to the cell plates at a single concentration.

    • Include appropriate positive (known STAT3 inhibitor) and negative (vehicle) controls.

  • STAT3 Activation:

    • After a pre-incubation period with the compounds, stimulate the cells with an optimal concentration of IL-6 to activate the STAT3 pathway.

  • Luciferase Assay:

    • After an appropriate incubation time (typically 6-24 hours), add the luciferase assay reagent to all wells.

    • Measure the luminescence signal using a luminometer.[6][20]

Data Analysis:

  • Normalize the luminescence data to the controls.

  • Calculate the percent inhibition of STAT3 activity for each compound.

  • Identify hits as compounds that significantly reduce the luminescence signal.[15][16]

Part 3: Data Interpretation and Hit Validation

The primary HTS will generate a list of initial "hits." It is crucial to perform follow-up studies to confirm their activity and eliminate false positives.[21]

Hit Confirmation and Dose-Response Analysis
  • Re-testing: Confirmed hits should be re-tested in the primary assay to ensure reproducibility.

  • Dose-Response Curves: Active compounds are then tested at multiple concentrations to determine their potency (IC50 or EC50 values).[13]

Orthogonal Assays

To increase confidence in the hits, it is essential to test them in an orthogonal assay that has a different readout or mechanism. For example, hits from the tubulin polymerization assay could be further evaluated in a cell-based assay that measures mitotic arrest.

Data Presentation: Representative Screening Data

The following table presents hypothetical GI50 (concentration for 50% growth inhibition) data for a series of this compound sulfonamides against selected NCI-60 cancer cell lines, based on published data for similar compounds.[5][22][23]

Compound IDLeukemia (RPMI-8226) GI50 (µM)Non-Small Cell Lung Cancer (NCI-H460) GI50 (µM)Colon Cancer (HCT-116) GI50 (µM)Breast Cancer (MCF7) GI50 (µM)
CPO-001 0.851.21.52.1
CPO-002 0.520.981.11.8
CPO-003 >10>10>10>10
CPO-004 0.150.450.620.95
Nocodazole 0.020.030.020.04

Part 4: Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent liquid handling, edge effects in plates, cell clumping.Optimize liquid handler settings, use outer wells for blanks, ensure single-cell suspension.[24]
Low Z'-factor (<0.5) Small assay window, high data variability.Optimize reagent concentrations, use more potent control compounds, check for reagent degradation.[20]
High rate of false positives Compound autofluorescence/luminescence, non-specific inhibition.Run counter-screens without the target enzyme/receptor, use orthogonal assays.[21]
Compound precipitation Poor solubility in assay buffer.Visually inspect plates, reduce final compound concentration, modify buffer composition.[24]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel anticancer agents. A well-designed high-throughput screening campaign, incorporating both biochemical and cell-based assays, is a powerful approach to identify potent and selective inhibitors. Rigorous hit validation and subsequent lead optimization are critical steps to translate initial findings into viable drug candidates. This application note provides a comprehensive framework and detailed protocols to guide researchers in the successful execution of HTS campaigns for this compound analog libraries.

References

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available at: [Link]

  • Microtubules and Cell Division: Potential Pharmacological Targets in Cancer Therapy. Available at: [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link]

  • The schematic representation of the STAT3 signaling pathway. ResearchGate. Available at: [Link]

  • Microtubule and Mitosis review. Assay Genie. Available at: [Link]

  • Microtubules and Their Role in Cellular Stress in Cancer. PubMed Central. Available at: [Link]

  • Researchers unlock secrets of cell division, define role for protein elevated in cancer. Princeton University. Available at: [Link]

  • Researchers unlock secrets of cell division, define role for protein elevated in cancer. Princeton University. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton, Inc. Available at: [Link]

  • The STAT family members and the STAT3 signaling pathway. ResearchGate. Available at: [Link]

  • STAT3 signaling in immunity. PubMed Central. Available at: [Link]

  • Signaling pathway of STAT3. ResearchGate. Available at: [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Available at: [Link]

  • In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. STAR Protocols. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Creative Bioarray. Available at: [Link]

  • Cignal Reporter Assay Kit STAT3 Reporter Assay Kit. QIAGEN. Available at: [Link]

  • STAT3 Luciferase Reporter THP-1 Cell Line. BPS Bioscience. Available at: [Link]

  • Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. Available at: [Link]

  • Troubleshooting guide - NaveniFlex. Navinci. Available at: [Link]

  • Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. PLOS ONE. Available at: [Link]

  • NCI60 case study. ResearchGate. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]

  • Affordable luciferase reporter assay for cell-based high-throughput screening. PubMed. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. Available at: [Link]

  • Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. PubMed Central. Available at: [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Authorea. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Syntheses. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Authorea. Available at: [Link]

  • What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Authorea. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 4-Cyclopropyl-1,3-oxazole for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

4-Cyclopropyl-1,3-oxazole is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized as a bioisostere for amides and esters in the development of PPAR ligands and other targeted therapeutics[1]. However, scaling up its synthesis presents unique challenges, primarily concerning the chemical stability of the cyclopropyl ring under strongly acidic, thermal, or electrophilic conditions.

While recent methodological advancements—such as the triflylpyridinium-mediated synthesis of oxazoles directly from carboxylic acids[2] and improved one-pot van Leusen protocols utilizing ionic liquids[3]—offer elegant small-scale solutions, they often rely on expensive reagents (e.g., TosMIC) or cryogenic conditions that are economically prohibitive at the kilogram scale.

As a result, a modified Bredereck-type cyclization starting from inexpensive cyclopropyl methyl ketone remains the most robust and economically viable approach for industrial scale-up[1]. This two-phase route involves the highly controlled α-bromination of the ketone, followed by a thermally driven cyclization using formamide as both the reagent and solvent.

Workflow A Cyclopropyl Methyl Ketone (Starting Material) B Phase 1: α-Bromination (Br₂, MeOH, 0-5°C) A->B C 2-Bromo-1-cyclopropyl -ethan-1-one (Intermediate) B->C D Phase 2: Cyclization (Formamide, 130°C, -H₂O) C->D E This compound (Target API Building Block) D->E

Fig 1. Scalable synthetic workflow for this compound.

Process Optimization & Quantitative Data

The primary failure mode in scaling the cyclization phase is the hydrolysis of the hemiaminal intermediate back to the starting materials due to accumulated water. To optimize the yield and purity, we evaluated various thermal and solvent parameters. The introduction of a Dean-Stark apparatus to continuously remove water proved critical for driving the aromatization forward.

Table 1. Optimization of Cyclization Parameters (100 g Pilot Scale)

ParameterSolvent SystemTemp (°C)Water RemovalTime (h)Yield (%)Purity (GC, %)
Trial 1Formamide100No124285
Trial 2Formamide130No86591
Trial 3Formamide130Yes (Dean-Stark)68898
Trial 4Formamide / Xylene140Yes (Dean-Stark)58998

Data Interpretation: Trial 3 represents the optimal balance of throughput and operational simplicity. While Trial 4 (using a xylene co-solvent for azeotropic water removal) yielded similar results, it introduced unnecessary solvent recovery steps, making Trial 3 the preferred protocol for kilo-scale execution.

Standard Operating Procedure (SOP) for Kilo-Scale Synthesis

Phase 1: α-Bromination of Cyclopropyl Methyl Ketone

Objective: Achieve selective mono-bromination while preserving the cyclopropane ring[1].

  • Reactor Preparation: Charge a 20 L jacketed glass reactor with cyclopropyl methyl ketone (1.0 kg, 11.9 mol) and anhydrous methanol (8.0 L).

  • Thermal Control: Cool the mixture to 0–5 °C using a recirculating chiller unit.

    • Causality Note: Methanol is deliberately chosen as the solvent because it rapidly forms a hemiacetal with the ketone. This moderates the enolization rate, ensures mono-bromination fidelity, and acts as a heat sink.

  • Electrophile Addition: Equip the reactor with a dropping funnel containing bromine (1.90 kg, 11.9 mol). Add the bromine dropwise over 4 hours.

    • Causality Note: Slow addition is critical. Rapid addition causes local thermal spikes, leading to the formation of α,α-dibromoketones and HBr-mediated cyclopropane ring cleavage.

  • Self-Validating Quench: Stir for an additional 1 hour at 5 °C. Quench the reaction by slowly adding 5% aqueous sodium thiosulfate (2.0 L).

    • Validation Check: The immediate disappearance of the characteristic red/brown bromine color provides visual confirmation that all active electrophiles have been neutralized, preventing downstream side reactions.

  • Workup: Extract the mixture with methyl tert-butyl ether (MTBE) (3 x 4 L). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (T < 30 °C) to yield crude 2-bromo-1-cyclopropylethan-1-one.

Phase 2: Formamide-Mediated Cyclization

Objective: Construct the 1,3-oxazole core via dehydration and aromatization.

  • Reactor Setup: In a clean 20 L reactor equipped with a Dean-Stark trap and a reflux condenser, charge the crude 2-bromo-1-cyclopropylethan-1-one (~1.8 kg) and formamide (5.0 L, acting as both reagent and solvent).

  • Thermal Cyclization: Heat the mixture gradually to 130 °C.

    • Causality Note: The Dean-Stark trap is essential to continuously remove the water generated during the aromatization step. Failure to remove water stalls the equilibrium and degrades the yield.

  • In-Process Control (IPC): Maintain the temperature at 130 °C for 6 hours. Sample the reactor every 2 hours for GC-MS analysis until >98% conversion of the α-bromoketone is confirmed.

  • Isolation: Cool the reactor to room temperature, dilute the mixture with cold water (10 L), and extract with ethyl acetate (3 x 5 L). Wash the combined organic layers thoroughly with water (3 x 5 L) to remove any residual formamide, followed by a final brine wash.

  • Purification: Concentrate the organic layer and purify the crude product via fractional vacuum distillation.

    • Causality Note: this compound is volatile and sensitive to prolonged thermal stress. Vacuum distillation minimizes the residence time at high temperatures, preserving the integrity of the cyclopropyl ring and yielding the target compound as a high-purity (>98%) pale yellow liquid.

Mechanistic Insights

Understanding the molecular causality of the cyclization ensures better troubleshooting during scale-up. The reaction proceeds via the nucleophilic attack of the formamide oxygen onto the α-carbon of the bromoketone, followed by intramolecular hemiaminal formation and subsequent dehydration to yield the aromatic oxazole core.

Mechanism N1 α-Bromoketone + Formamide N2 O-Alkylation of Formamide N1->N2 N3 Hemiaminal Formation N2->N3 N4 Dehydration (-H₂O) N3->N4 N5 Oxazole Core Formation N4->N5

Fig 2. Mechanistic pathway of the formamide-driven oxazole cyclization.

References

  • Title: (12) United States Patent (10) Patent No. - Googleapis.com (Synthesis of PPAR ligands)
  • Source: nih.
  • Source: organic-chemistry.

Sources

Application Notes and Protocols: 4-Cyclopropyl-1,3-oxazole as an Investigational Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Exploring the Potential of Novel Oxazole-Based Fluorophores

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and materials.[1][2] In recent years, substituted oxazole derivatives have garnered significant attention as a versatile class of fluorophores for bioimaging.[3][4] Their utility stems from a favorable combination of properties including tunable emission spectra, high fluorescence quantum yields, and sensitivity to the local microenvironment.[3] The core of their fluorescence lies in the donor-π-acceptor (D-π-A) architecture of the oxazole ring, which facilitates intramolecular charge transfer (ICT) upon excitation.[3][4]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of a novel, yet uncharacterized, oxazole derivative: 4-cyclopropyl-1,3-oxazole . Due to the current absence of specific published data on this compound, this document provides a robust investigational framework. We will outline a plausible synthetic route, predict its photophysical properties based on structurally related compounds, and provide detailed, field-proven protocols for its application and validation in live-cell imaging. Our approach is grounded in the principles of scientific integrity, providing not just procedural steps, but the underlying rationale to empower researchers in their exploration of this promising new probe.

Proposed Synthesis of this compound

To enable the investigation of this compound, a reliable synthetic route is paramount. Based on established methodologies for the synthesis of 4-alkyl-1,3-oxazoles, we propose a modified Robinson-Gabriel synthesis.[1][2][5][6][7] This classical method involves the cyclodehydration of a 2-acylamino-ketone.[5][6][7]

Robinson-Gabriel Synthesis Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone Acylamino_ketone N-(1-cyclopropylethan-1-one)formamide (2-acylamino-ketone) Cyclopropyl_methyl_ketone->Acylamino_ketone Reaction with Formamide Formamide Formamide Oxazole This compound Acylamino_ketone->Oxazole Intramolecular Cyclodehydration Dehydrating_agent Dehydrating Agent (e.g., H2SO4, P2O5) Dehydrating_agent->Oxazole

Caption: Proposed Robinson-Gabriel synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a proposed method and should be optimized for best results.

Materials:

  • Cyclopropyl methyl ketone

  • Formamide

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Pentoxide (P₂O₅)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of the 2-acylamino-ketone intermediate: In a round-bottom flask, combine cyclopropyl methyl ketone (1.0 eq) and formamide (1.2 eq). Heat the mixture at 150-160 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclodehydration: Cool the reaction mixture to room temperature. Slowly add a dehydrating agent such as concentrated sulfuric acid (2.0 eq) or phosphorus pentoxide (1.5 eq) while cooling the flask in an ice bath.

  • Reaction Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Predicted Photophysical Properties

In the absence of experimental data for this compound, we can estimate its photophysical properties based on published data for structurally similar 2,4-disubstituted and 2,5-disubstituted oxazoles.[8][9] The presence of an alkyl group at the 4-position and the absence of a substituent at the 2 and 5-positions suggest that the molecule will likely exhibit fluorescence in the UV to blue region of the spectrum.

Photophysical ParameterPredicted ValueRationale
Excitation Maximum (λex) ~300 - 340 nmBased on the absorption maxima of similar naphthoxazole and benzoxazole derivatives which absorb in the 296 to 332 nm range.[8][9]
Emission Maximum (λem) ~370 - 410 nmExtrapolated from the emission range of 368 to 404 nm for related naphthoxazole derivatives.[8][9]
Stokes Shift ~70 - 80 nmCalculated from the predicted excitation and emission maxima, which is a desirable characteristic for fluorescent probes to minimize self-absorption.[3][4]
Quantum Yield (ΦF) ModerateExpected to have a reasonable quantum yield, a hallmark of many oxazole-based fluorophores.[3][4]

Disclaimer: These values are estimations and must be experimentally verified.

Core Principles of Fluorescence Microscopy

Fluorescence microscopy is a powerful technique that allows for the visualization of specific molecules within a cellular context. The fundamental principle involves exciting a fluorescent molecule (fluorophore) with a specific wavelength of light, causing it to be promoted to a higher energy state. As the molecule returns to its ground state, it emits light at a longer wavelength, which is then detected. A critical component of a fluorescence microscope is the filter set, which consists of an excitation filter, a dichroic mirror, and an emission filter, designed to separate the excitation and emission light, allowing only the desired fluorescence signal to reach the detector.

Detailed Application Protocols

Cellular_Imaging_Workflow cluster_Preparation Preparation cluster_Staining Staining cluster_Imaging Imaging & Analysis Cell_Culture 1. Cell Culture & Seeding Stock_Solution 2. Prepare Probe Stock Solution Cell_Culture->Stock_Solution Working_Solution 3. Prepare Working Solution Stock_Solution->Working_Solution Load_Probe 4. Load Cells with This compound Working_Solution->Load_Probe Wash_Cells 5. Wash to Remove Unbound Probe Load_Probe->Wash_Cells Image_Acquisition 6. Fluorescence Microscopy Wash_Cells->Image_Acquisition Data_Analysis 7. Image Analysis Image_Acquisition->Data_Analysis

Caption: General workflow for cellular imaging with this compound.

Protocol 2: Preparation of Stock and Working Solutions

Proper preparation of the fluorescent probe is critical for reproducible results.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Procedure:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition, starting with a range of 1-10 µM.

Protocol 3: Live-Cell Staining

This protocol provides a general guideline for staining live cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Working solution of this compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and culture to the desired confluency (typically 60-80%).

  • Probe Loading: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[10]

  • Imaging: Add fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer to the cells. Proceed with fluorescence microscopy.

Protocol 4: Fluorescence Microscopy and Image Acquisition

Minimizing phototoxicity is crucial for obtaining meaningful data from live-cell imaging experiments.[1][3][11][12][13]

Microscope Setup:

  • Light Source: Use a mercury or xenon lamp, or a laser line that is appropriate for the predicted excitation maximum of the probe.

  • Filter Set: Select a filter set with an excitation filter that matches the λex and an emission filter that matches the λem of this compound.

  • Objective: Use a high-quality objective with appropriate numerical aperture for the desired resolution.

Image Acquisition Workflow:

  • Locate Cells: Use brightfield or differential interference contrast (DIC) to locate and focus on the cells.

  • Minimize Exposure: To reduce phototoxicity, minimize the excitation light intensity and exposure time to the lowest levels that provide a sufficient signal-to-noise ratio.[1][14]

  • Acquire Images: Capture images using the appropriate camera settings. For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of the process being studied.

  • Control for Phototoxicity: As a control, image a field of view for an extended period and then observe the cells for any signs of stress, such as membrane blebbing, vacuolization, or cell death.[3][11]

Data Analysis and Interpretation

The acquired images can be analyzed using appropriate software (e.g., ImageJ/Fiji) to quantify fluorescence intensity, and probe localization, and to track dynamic cellular processes. The staining pattern of this compound will provide insights into its subcellular localization and potential as a specific organelle marker.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Signal Probe concentration is too low.Increase the concentration of the working solution.
Incubation time is too short.Increase the incubation time.
Incorrect filter set.Ensure the excitation and emission filters match the probe's spectral properties.[15]
Photobleaching.Reduce excitation light intensity and/or exposure time. Use an anti-fade reagent if compatible with live-cell imaging.[3]
High Background Probe concentration is too high.Decrease the concentration of the working solution.[16]
Insufficient washing.Increase the number and duration of wash steps after probe incubation.[10][17]
Autofluorescence from cells or media.Image an unstained control to determine the level of autofluorescence. Consider using a phenol red-free medium.[18][19]
Nonspecific binding.Include a blocking step or optimize the washing buffer with a mild detergent.[16]
Phototoxicity Excessive light exposure.Reduce excitation intensity, exposure time, and frequency of image acquisition.[1][3][12][13]
Use of short-wavelength light.If possible, use longer wavelength excitation to minimize energy-induced damage.[14]

Conclusion

While this compound remains an uncharacterized molecule in the context of cellular imaging, its structural similarity to known fluorescent oxazole derivatives suggests its potential as a novel probe. This application note provides a comprehensive framework for its synthesis, characterization, and application in live-cell fluorescence microscopy. By following the detailed protocols and troubleshooting guidelines presented, researchers are well-equipped to systematically investigate the utility of this and other novel small-molecule fluorophores, paving the way for new tools in biological discovery.

References

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • MBF Bioscience. (n.d.). Slide scanning: Troubleshooting for fluorescence microscopy. Retrieved from [Link]

  • Adhikary, S., et al. (2022). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 12(1), 16555. [Link]

  • Zeiss. (2015, November 13). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]

  • Andor. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Retrieved from [Link]

  • Laissue, P. P., Al-Khatib, T. A., & Jékely, G. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700017. [Link]

  • Line A. (2020, February 21). How to minimize phototoxicity in fluorescence live cell imaging? Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging [Video]. YouTube. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Gupta, V. D., Umape, P. G., & Sekar, N. (2013). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1][3]oxazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 125(1), 141-151. [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Gupta, V. D., Umape, P. G., & Sekar, N. (2013). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]. Indian Academy of Sciences. [Link]

  • Wirth, T. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(7), 2770-2781. [Link]

  • AIP Publishing. (2023, January 13). A guide to small fluorescent probes for single-molecule biophysics. Retrieved from [Link]

Sources

formulation strategies for 4-cyclopropyl-1,3-oxazole in drug delivery systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for NCEs Containing the 4-Cyclopropyl-1,3-Oxazole Scaffold

Abstract

The this compound moiety is a high-value pharmacophore in modern medicinal chemistry, often utilized to improve metabolic stability and potency in kinase inhibitors and anti-infectives. However, this scaffold introduces distinct formulation challenges: the oxazole ring promotes planar


-

stacking (crystallinity), while the cyclopropyl group significantly increases lipophilicity (LogP) without ionizable functionality at physiological pH. This guide details three validated formulation protocols—Amorphous Solid Dispersions (ASD), Lipid-Based Systems (SEDDS), and Nanosuspensions—specifically tailored to address the "Brick Dust" and "Grease Ball" characteristics of this scaffold.

Physicochemical Profiling & Strategic Analysis

Before initiating formulation, one must understand the specific behavior of the this compound fragment.

  • The "Brick Dust" Factor (Oxazole): The 1,3-oxazole ring is aromatic and planar. In the solid state, these rings often stack efficiently, leading to high melting points (

    
    ) and high lattice energy.
    
  • The "Grease Ball" Factor (Cyclopropyl): The cyclopropyl group is a bioisostere for isopropyl but is more rigid and lipophilic. It increases the partition coefficient (

    
    ) significantly.[1]
    
  • The Ionization Trap (pKa ~0.8 - 1.0): Unlike imidazoles (pKa ~7), the 1,3-oxazole is a very weak base.[1] It remains unionized throughout the gastrointestinal tract (pH 1.2 – 7.4).[1] Crucial Insight: Standard salt formation strategies will likely fail or yield unstable salts that disproportionate in vivo.[1] Do not waste resources on extensive salt screens.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic gate to determine the primary formulation strategy based on the specific API's properties.

FormulationDecisionTree Start Start: API Characterization CheckTm Check Melting Point (Tm) Start->CheckTm HighTm High Tm (> 200°C) (Brick Dust) CheckTm->HighTm High Lattice Energy LowTm Moderate Tm (< 150°C) CheckTm->LowTm CheckLogP Check LogP HighLogP High LogP (> 4.0) (Grease Ball) CheckLogP->HighLogP Permeability/Solubility Limited ModLogP Moderate LogP (< 3.0) CheckLogP->ModLogP Solubility Limited HighTm->CheckLogP StrategySEDDS Strategy 2: Lipid Formulation (SEDDS/SMEDDS) LowTm->StrategySEDDS Lipid Soluble StrategyASD Strategy 1: Amorphous Solid Dispersion (HME or Spray Drying) HighLogP->StrategyASD Disrupt Lattice StrategyNano Strategy 3: Nanosuspension (Wet Milling) ModLogP->StrategyNano Surface Area Focus

Figure 1: Decision tree for formulating this compound derivatives. High Tm compounds require lattice disruption (ASD), while lower Tm, lipophilic compounds favor lipid systems.

Protocol A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

Rationale: The rigid cyclopropyl-oxazole scaffold creates high lattice energy.[1] ASDs stabilize the molecule in a high-energy amorphous state using a polymer matrix.[1] HME is preferred over spray drying for this scaffold due to the cyclopropyl group's stability under heat (unlike some labile esters) and the absence of solvent toxicity risks.

Recommended Polymers:

  • PVP-VA64 (Copovidone): Excellent for lipophilic drugs; balances hydrophilicity and miscibility.[1]

  • HPMCAS-M/H: Essential if the API precipitates rapidly upon gastric exit.[1] HPMCAS maintains supersaturation at neutral pH.[1]

Materials:
  • API (this compound derivative)[1]

  • Polymer: Kollidon® VA64 or Affinisol™ HPMCAS[1]

  • Plasticizer (Optional): PEG 1500 or Triethyl Citrate (only if

    
     of polymer is too high)
    
Step-by-Step Workflow:
  • Miscibility Screening (DSC Method):

    • Prepare physical mixtures of API:Polymer at ratios (20:80, 30:70, 40:60).[1]

    • Run DSC (Heat-Cool-Heat cycle).[1]

    • Success Criteria: A single glass transition temperature (

      
      ) in the second heating cycle indicates miscibility.[1] Two 
      
      
      
      signals indicate phase separation.[1]
  • Extrusion Process (Twin-Screw Extruder):

    • Zone 1 (Feeding): 20°C (Keep cool to prevent bridging).

    • Zone 2-3 (Mixing): Set temperature to

      
       or 
      
      
      
      , whichever is lower. The shear force should melt the API.
    • Zone 4 (Metering): Maximum temperature zone.[1]

    • Screw Speed: 150–300 RPM.[1] High shear is needed to disrupt the oxazole stacking.[1]

    • Throughput: 0.5 – 2.0 kg/hr (lab scale).

  • Downstream Processing:

    • Cool the extrudate strand on a conveyor belt (air cooled).[1]

    • Pelletize and then mill using a centrifugal mill (0.5 mm screen) to obtain a powder.[1]

  • Validation (XRD):

    • Run Powder X-Ray Diffraction (PXRD).[1]

    • Pass: A "halo" pattern (no distinct peaks).[1]

    • Fail: Sharp peaks indicate residual crystallinity (increase temperature or reduce drug load).[1]

Protocol B: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: If the API has a lower melting point (<150°C) but extreme lipophilicity (LogP > 4) due to the cyclopropyl group, lipid formulations are superior. They bypass the dissolution step entirely, presenting the drug in a pre-dissolved state and recruiting lymphatic transport (avoiding first-pass metabolism).

Formulation Components (The "Golden Triangle"):
  • Oil (Solvent): Capryol™ 90 (Propylene glycol monocaprylate) or Peceol™.[1] The cyclopropyl moiety shows high affinity for medium-chain mono/diglycerides.[1]

  • Surfactant (Emulsifier): Cremophor® EL (Kolliphor EL) or Labrasol® ALF.[1] High HLB (>12) is required.[1][2]

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).[1]

Construction of Pseudo-Ternary Phase Diagram:
  • Solubility Saturation:

    • Add excess API to 2mL of each individual component (Oil, Surfactant, Co-Surfactant).[1]

    • Stir at 37°C for 48 hours. Centrifuge and analyze supernatant by HPLC.

    • Selection Rule: Choose the oil with the highest solubilizing capacity.

  • Phase Diagram Plotting:

    • Mix Surfactant and Co-Surfactant (

      
      ) at ratios of 1:1, 2:1, and 3:1.
      
    • Titrate Oil with water into the

      
       at various ratios (1:9 to 9:1).
      
    • Visual Endpoint: Record the point where the mixture turns from clear/bluish (Nano-emulsion) to turbid (Macro-emulsion).

  • Preparation of Final SEDDS:

    • Dissolve API in the calculated Oil amount (e.g., 10% w/w).

    • Add

      
       (e.g., 40% Surfactant, 50% Co-surfactant).[1]
      
    • Vortex until clear.[1]

  • Dispersion Test (Self-Validation):

    • Add 1 mL of SEDDS to 900 mL of 0.1N HCl (simulated gastric fluid) under mild agitation (paddle, 50 rpm).

    • Pass: Spontaneous formation of a clear/bluish dispersion within < 2 minutes.[1]

    • Fail: Oil droplets floating or precipitation of the oxazole drug (cloudy precipitate).

SEDDS_Mechanism cluster_0 Capsule Formulation cluster_1 In Vivo (Stomach) Oil Oil Phase (Solubilizes Cyclopropyl) Emulsion Spontaneous Microemulsion Oil->Emulsion Dilution Surf Surfactant (Labrasol) Surf->Emulsion API API (Dissolved) API->Emulsion Absorption Lymphatic Uptake Emulsion->Absorption Bypasses Liver

Figure 2: Mechanism of SEDDS for lipophilic oxazole derivatives.[1] The oil phase protects the drug from precipitation in the aqueous gastric environment.

Summary of Excipient Compatibility

Based on the chemical functionality of this compound:

Excipient ClassRecommended CandidateReason for Selection
Polymer (ASD) PVP-VA64Hydrogen bond acceptor groups in polymer interact with oxazole ring protons, preventing recrystallization.[1]
Polymer (ASD) HPMCAS-MGEnteric polymer; prevents drug release in low pH (where oxazole is chemically stable) and releases in intestine.[1]
Lipid (Oil) Capryol 90Medium-chain lipids solubilize the cyclopropyl fragment effectively.[1]
Surfactant Kolliphor ELNon-ionic; avoids interaction with the weak basic nitrogen of the oxazole.
Glidant Colloidal Silicon DioxideEssential for processing; the "sticky" nature of amorphous oxazoles requires high surface area glidants.

References

  • Lipid Formulation Classification System : Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Amorphous Solid Dispersions : Baghel, S., Cathcart, H., & O'Reilly, N. J.[1] (2016).[1][3] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques, Characterization and Regulatory Requirements. Journal of Pharmaceutical Sciences. Link

  • Oxazole Medicinal Chemistry : Stockwell, et al. (2018).[1][4] Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides. Current Organic Chemistry. Link

  • Hot Melt Extrusion Protocols : Patil, H., Tiwari, R. V., & Repka, M. A. (2016).[1] Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. AAPS PharmSciTech.[1] Link

  • Cyclopropyl Group Properties : Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of 4-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges isolating low-molecular-weight, functionally sensitive heterocycles. 4-cyclopropyl-1,3-oxazole is a highly valuable scaffold in medicinal chemistry and drug development, but its purification is notoriously difficult due to its high volatility and hydrolytic instability.

This guide is designed for researchers and scientists to troubleshoot specific purification bottlenecks, explaining the mechanistic causality behind each failure and providing field-validated, self-correcting protocols.

Frequently Asked Questions (FAQs) on Purification Challenges

Q1: Why do I experience significant product loss during the final solvent evaporation step? Causality: this compound has a low molecular weight (~109.13 g/mol ) and lacks strong hydrogen-bond donating groups, resulting in a high vapor pressure. When standard rotary evaporation protocols (e.g., 40 °C water bath, high vacuum) are applied, the oxazole co-evaporates with the extraction solvent. Solution: Switch to low-boiling extraction solvents (like pentane or diethyl ether) and evaporate under carefully controlled pressure (≥ 150 mbar) at or below room temperature (≤ 20 °C).

Q2: Why does my product degrade or form multiple baseline spots on TLC when using standard silica gel chromatography? Causality: The oxazole ring is highly sensitive to pH variations. Standard silica gel is slightly acidic. Prolonged exposure to these acidic sites leads to the protonation of the oxazole nitrogen (N3), which activates the ring toward nucleophilic attack by residual water, ultimately resulting in hydrolytic cleavage and decomposition[1][2]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with a base, such as 1% to 2% triethylamine (TEA), to deactivate the acidic sites before loading your sample[1].

Q3: If acid is problematic, can I use a strong base like NaOH during my aqueous workup to protect the oxazole? Causality: No. The principal vulnerability of the oxazole ring lies in the high acidity of the proton at the C2 position[2]. Under strongly basic conditions, this proton is easily abstracted. This deprotonation forms a reactive intermediate that rapidly undergoes ring-opening to form an isocyanoenolate, which then reacts with electrophiles to create a complex mixture of degraded byproducts[2]. Solution: Use strictly mild, buffered basic conditions (e.g., saturated aqueous NaHCO₃, pH ~8) for all workup procedures.

Validated Experimental Protocol: Isolation and Purification

To ensure high recovery and purity, follow this step-by-step methodology. This protocol incorporates self-validating checkpoints to prevent compound loss.

Phase 1: Reaction Quench & Workup
  • Buffered Quench: Slowly pour the crude reaction mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ at 0 °C. Causality: Maintaining a mild pH (7.5–8.5) prevents both acid-catalyzed protonation and base-catalyzed C2-deprotonation[2].

  • Extraction: Extract the aqueous layer using a low-boiling solvent mixture (e.g., 1:1 Pentane:Diethyl Ether). Do not use ethyl acetate or dichloromethane.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter to remove the drying agent.

Phase 2: Chromatographic Separation

While flash chromatography is the standard method for purifying oxazole derivatives, careful stationary and mobile phase selection is critical[3].

  • Silica Deactivation: Prepare a slurry of silica gel using a mobile phase containing 1% TEA in pentane. Pack the column and flush with 2 column volumes of the TEA-spiked solvent to ensure complete neutralization of acidic sites[1].

  • Loading (Self-Validation Check): Load the crude mixture. Validation: Spot the crude mixture on a TLC plate pre-treated with TEA. If degradation spots appear below the main product spot, your system is still too acidic.

  • Elution: Elute using a gradient of pentane and diethyl ether (e.g., 95:5 to 80:20). Collect fractions in test tubes pre-spiked with 10 µL of TEA to maintain stability post-elution.

Phase 3: Concentration
  • Controlled Evaporation: Transfer the combined pure fractions to a round-bottom flask. Use a rotary evaporator with the water bath set to 15 °C to 20 °C .

  • Pressure Regulation: Gradually reduce the pressure, but do not drop below 150 mbar .

  • Trap Verification (Self-Validation Check): Perform a rapid ¹H NMR of the solvent collected in the rotary evaporator trap. If characteristic cyclopropyl multiplets (0.8–1.0 ppm) or the oxazole C2-H singlet (~7.9 ppm) are present, your vacuum was too strong, and the product has distilled over.

Quantitative Data & Troubleshooting Matrix

Use the following structured data table to benchmark your purification metrics and troubleshoot deviations in real-time.

ParameterTarget Observation / ValueCausality & Troubleshooting Action
Aqueous Workup pH 7.5 – 8.5pH < 7: Initiates protonation at N3, leading to hydrolytic cleavage[2]. Action: Buffer the quench with NaHCO₃.
TLC Retention Factor (

)
~0.45 (in 8:2 Pentane:Et₂O)

< 0.2 or streaking:
Silica is too active/acidic. Action: Pre-treat plates and column with 1-2% TEA[1].
Evaporation Pressure > 150 mbar (at 20 °C)Product in trap: Vacuum is too strong, causing co-evaporation. Action: Use a Vigreux column for solvent removal.
Yield Loss (Post-Column) < 10% reduction> 30% reduction: Indicates on-column degradation. Action: Switch to neutral alumina or increase TEA concentration[1].

Mechanistic & Workflow Visualization

The following diagram maps the critical decision points in the purification workflow, highlighting the pathways that lead to successful isolation versus hydrolytic degradation.

OxazolePurification Start Crude Reaction Mixture (this compound) Workup Aqueous Workup (Mild Base: pH 7.5 - 8.5) Start->Workup Extraction Extraction (Pentane / Diethyl Ether) Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography StandardSilica Standard Silica Gel (Acidic Sites) Chromatography->StandardSilica Avoid DeactivatedSilica TEA-Deactivated Silica (Neutralized) Chromatography->DeactivatedSilica Preferred Degradation Hydrolytic Cleavage (Irreversible Product Loss) StandardSilica->Degradation Concentration Solvent Evaporation (Controlled Vacuum >150 mbar) DeactivatedSilica->Concentration PureProduct Pure this compound Concentration->PureProduct

Workflow and degradation pitfalls in this compound purification.

References

  • [1] Title: Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole Source: Benchchem URL:

  • [2] Title: Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability Source: Benchchem URL:

  • [3] Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PMC - NIH URL:

Sources

best practices for the long-term storage and stability of 4-cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Cyclopropyl-1,3-oxazole

A Guide to Long-Term Storage, Stability, and Troubleshooting for Research Professionals

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development scientists who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term integrity and stability of this valuable chemical intermediate. The unique combination of an aromatic oxazole ring and a strained cyclopropyl group necessitates specific handling and storage practices to prevent degradation and ensure experimental reproducibility.

This guide is structured to address common questions, troubleshoot potential issues, and provide robust protocols for stability assessment.

Section 1: Understanding the Molecule: Core Stability Principles

The stability of this compound is governed by the chemical properties of its two key structural motifs: the 1,3-oxazole ring and the cyclopropyl group.

  • The 1,3-Oxazole Ring: Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1][2] While aromatic, they are susceptible to certain degradation pathways. The ring can be sensitive to strong acids, which can lead to hydrolysis and ring-opening.[3] The oxazole ring is also susceptible to oxidation, although generally less so than some other heterocycles.[3]

  • The Cyclopropyl Group: This three-membered carbocycle is characterized by significant ring strain (approximately 27 kcal/mol).[4] This strain makes the cyclopropyl group a "mechanochemical trigger," meaning it can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or upon exposure to high thermal energy.[5] The unique sp2-like character of its bonds also influences its electronic interaction with the attached oxazole ring.[6][7]

Understanding these intrinsic properties is crucial for establishing appropriate storage and handling conditions, as degradation can occur at either of these reactive sites.

Section 2: Frequently Asked Questions (FAQs) on Long-Term Storage

This section addresses the most common questions regarding the proper storage of this compound.

Q1: What is the optimal temperature for long-term storage?

For long-term stability (months to years), it is imperative to store this compound at -20°C or below in a freezer.

  • Causality: Chemical degradation reactions are kinetically controlled; their rates are highly dependent on temperature.[8] Storing the compound at sub-zero temperatures drastically reduces the molecular kinetic energy, thereby slowing down potential degradation pathways such as hydrolysis, oxidation, or ring-opening of the cyclopropyl moiety. Room temperature storage is not recommended for periods longer than a few days.

Q2: Is an inert atmosphere necessary for storage?

Yes, storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.

  • Causality: The oxazole ring can be susceptible to long-term oxidative degradation.[3] While the compound may appear stable in air for short periods, exposure to atmospheric oxygen over months can lead to the formation of small quantities of oxidized impurities. Inerting the storage vial displaces oxygen and moisture, providing an extra layer of protection. This is particularly critical if the compound is stored as a solid and the container is accessed multiple times, introducing fresh air and moisture with each opening.

Q3: How does humidity affect the stability of this compound?

Humidity is a significant risk factor. The compound should be stored under dry conditions.

  • Causality: Water is a reactant in hydrolysis. The presence of moisture, especially if there are trace acidic or basic impurities, can facilitate the hydrolytic cleavage of the oxazole ring.[9] Using a desiccator for short-term storage at room temperature and ensuring the storage vial is tightly sealed with a high-quality cap (e.g., with a PTFE liner) is essential.

Q4: What type of container should I use for storage?

Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps are the recommended primary containers.

  • Causality:

    • Amber Glass: Protects the compound from light. Photodegradation is a potential risk for many organic molecules, and UV light can provide the energy to initiate unwanted reactions.[10]

    • Glass: Glass is non-reactive and impermeable, preventing leaching of contaminants into the sample or loss of the compound.

    • PTFE-lined Cap: PTFE is a highly inert polymer that provides an excellent seal against moisture and atmospheric gases, preventing contamination and degradation.

Table 1: Summary of Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes rates of all potential chemical degradation reactions.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents long-term oxidative degradation of the oxazole ring.
Light Protection from light (Amber Vial)Prevents potential photodegradation.[10]
Humidity Dry / AnhydrousPrevents acid/base-catalyzed hydrolysis of the oxazole ring.[9]
Container Type 1 Borosilicate Amber Glass Vial with PTFE-lined capEnsures inertness, protects from light, and provides a superior seal.

Section 3: Troubleshooting Guide for Stability Issues

Even with proper storage, issues can arise. This guide provides a logical workflow for identifying and addressing common stability problems.

Issue 1: The sample has developed a yellow or brown color.
  • Potential Cause: Color change is often an indicator of degradation. This could be due to the formation of conjugated, polymeric, or oxidized byproducts.

  • Troubleshooting Steps:

    • Do not use the sample in a critical experiment. The purity is now questionable.

    • Perform a purity analysis. Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (See Protocol 1).

    • Characterize the impurities. If new peaks are observed in the chromatogram, use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the degradation products. This can provide clues to the degradation pathway.

    • Review your storage procedure. Was the sample exposed to light, heat, or air? This will help identify the cause and prevent future occurrences.

Issue 2: I see new peaks in my HPLC or LC-MS analysis.
  • Potential Cause: This is direct evidence of degradation or contamination. The location and mass of the new peaks can help diagnose the problem.

  • Troubleshooting Steps:

    • Quantify the Impurities: Determine the area percentage of the new peaks relative to the main this compound peak. Regulatory guidelines often consider degradation of 5-20% as significant in forced degradation studies.[9]

    • Hypothesize Degradation Products:

      • An impurity with a mass of +18 Da (M+18) suggests hydrolysis (addition of water).

      • An impurity with a mass of +16 Da (M+16) suggests oxidation.

      • Isomeric impurities (same mass, different retention time) could indicate a rearrangement, such as the opening and re-closing of the cyclopropyl ring.

    • Perform a Forced Degradation Study (See Protocol 2): This controlled experiment deliberately degrades the compound under various stress conditions (acid, base, heat, oxidation, light).[10][11][12] Comparing the degradation products from your stored sample to those generated in the forced degradation study can help confirm the degradation pathway.

Diagram 1: Troubleshooting Workflow for Suspected Degradation

G start Suspected Degradation (e.g., color change, unexpected results) purity_check Perform Purity Analysis (HPLC/UPLC, See Protocol 1) start->purity_check decision Is Purity < 98% or Are New Peaks Observed? purity_check->decision characterize Characterize Impurities (LC-MS) decision->characterize Yes end_ok Sample is Stable Proceed with Caution decision->end_ok No forced_degradation Perform Forced Degradation Study (See Protocol 2) characterize->forced_degradation compare Compare Impurity Profile to Forced Degradation Results forced_degradation->compare identify Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) compare->identify review_storage Review and Correct Storage/Handling Procedures identify->review_storage end_bad Discard Sample Source Fresh Material review_storage->end_bad G cluster_main This compound cluster_deg Potential Degradation Products Cpd [Structure of this compound] Hydrolysis Ring-Opened Hydrolysis Product (e.g., Amino ketone) Cpd->Hydrolysis H+ / H₂O (Acid Hydrolysis) Oxidation Oxidized Product (e.g., N-oxide, hydroxylated ring) Cpd->Oxidation [O] (Oxidation) Rearrangement Cyclopropyl Ring-Opened Isomer Cpd->Rearrangement Δ / H+ (Thermal/Acid Stress)

Sources

preventing racemization during the synthesis of chiral 4-cyclopropyl-1,3-oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-CY-442 Status: Open Priority: High (Racemization Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Synthesizing 4-cyclopropyl-1,3-oxazole derivatives while maintaining optical purity presents a dual challenge: the steric and electronic sensitivity of the cyclopropyl group and the high propensity for racemization during the cyclodehydration step.

Critical Scientific Distinction: Before proceeding, you must verify your target structure's aromaticity:

  • Target is a 1,3-Oxazole (Aromatic): The C4 carbon (bearing the cyclopropyl group) is

    
     hybridized. If your chirality originated at this position (e.g., from chiral cyclopropylglycine), it will be lost  upon aromatization. In this context, "preventing racemization" refers to preserving a chiral center on the C2 side-chain  (derived from the carboxylic acid precursor).
    
  • Target is an Oxazoline (Dihydro-oxazole): The C4 carbon remains

    
    . Chirality at the cyclopropyl attachment point is retained.
    

This guide focuses on the Wipf Modification and Burgess Reagent protocols, which are the industry standards for suppressing racemization in these systems.

Module 1: Diagnostic & Reagent Selection

The Racemization Mechanism

Racemization in oxazole synthesis (Robinson-Gabriel type) typically occurs via the Azlactone (Oxazolone) Pathway .[1]

  • Trigger: Strong acids or high heat promote the formation of a cationic intermediate.

  • Failure Mode: The C2-sidechain

    
    -proton becomes highly acidic. Deprotonation leads to a planar, achiral enolate/azlactone. Re-protonation yields a racemic mixture.
    
Reagent Decision Matrix

Use this table to select the correct protocol for your specific substrate.

Reagent SystemProtocol TypeRacemization RiskCyclopropyl CompatibilityRecommended For

Wipf Modification Lowest High Fully aromatic oxazoles with chiral C2-sidechains.
Burgess Reagent Sulfonyl Carbamate LowHighSynthesizing Oxazolines (retaining C4 chirality).

or

Classic Robinson-GabrielCritical (High) Low (Ring Opening Risk)AVOID. Harsh acid may open cyclopropyl ring or racemize C2.
DAST / Deoxo-Fluor Fluorinating AgentsLow-MediumMediumAlternative for oxazolines; can be harsh.

Module 2: Experimental Protocols

Protocol A: The Wipf Modification (Gold Standard for Aromatic Oxazoles)

Best for: Converting


-keto amides to oxazoles while preserving C2 stereocenters.

Mechanism: Triphenylphosphine and iodine generate a mild oxy-phosphonium intermediate that drives dehydration without generating the strong acid species that catalyze enolization.

Step-by-Step Methodology:

  • Precursor Synthesis: Couple your chiral carboxylic acid (R*-COOH) with 2-amino-1-cyclopropyl-ethanone using HATU and HOAt .

    • Note: HOAt is superior to HOBt for suppressing racemization during the amide coupling step [6].[1]

  • Oxidation (If starting from amino alcohol): If starting from a serine-like precursor, oxidize to the

    
    -keto amide using Dess-Martin Periodinane (DMP) . Do not use Swern (too basic/epimerization risk).
    
  • Cyclodehydration:

    • Dissolve the

      
      -keto amide (1.0 equiv) in anhydrous Dichloromethane (DCM) .
      
    • Add Triphenylphosphine (

      
      )  (2.0 equiv).[2]
      
    • Add Triethylamine (

      
      )  (4.0 equiv).[2] Crucial: The base neutralizes HI formed in situ.
      
    • Cool to

      
      .
      
    • Add Iodine (

      
      )  (2.0 equiv) portion-wise.[2]
      
    • Allow to warm to room temperature and stir for 1–3 hours.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM.
    

Why this works: The reaction proceeds under neutral-to-mildly-basic conditions. The cyclopropyl ring remains intact because no strong Lewis acid attacks it.

Protocol B: Burgess Reagent Cyclization

Best for: Synthesizing Oxazolines (retaining C4 chirality) or sensitive Oxazoles.

Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt.

Step-by-Step Methodology:

  • Preparation: Dissolve your

    
    -hydroxy amide (precursor) in anhydrous THF  or Toluene .
    
  • Addition: Add Burgess Reagent (1.2 – 1.5 equiv).

  • Reaction: Heat to

    
     for 2 hours.
    
    • Tip: This reaction is a syn-elimination . Stereochemistry at the C-O bond is inverted, but the C-N stereocenter (C4) is generally preserved [1].

  • Oxidation (Optional - to Aromatic Oxazole): If you must convert the oxazoline to an oxazole, use

    
     . Avoid 
    
    
    
    or DDQ if the C2 center is labile.

Module 3: Visualization of Racemization Pathways

The following diagram illustrates why the Classic Robinson-Gabriel method fails and how the Wipf protocol bypasses the danger zone.

RacemizationPathways cluster_legend Pathway Analysis Start Chiral Precursor (Amide) Inter Intermediate (Oxy-Phosphonium) Start->Inter Wipf (PPh3/I2) (Mild/Fast) Azlactone Azlactone / Enolate (PLANAR - ACHIRAL) Start->Azlactone Classic Acid (H2SO4) (Promotes Enolization) Product_Chiral Chiral Oxazole (Target) Inter->Product_Chiral Cyclization Product_Racemic Racemic Mixture (Failure) Azlactone->Product_Racemic Reprotonation Green Path: Kinetic Control (Wipf)->Red Path: Thermodynamic Control (Acid)

Caption: Figure 1. The Wipf protocol (green) bypasses the planar azlactone intermediate responsible for racemization in classical acidic methods (red).

Module 4: Troubleshooting & FAQs

Q1: My cyclopropyl ring is opening during the reaction. Why?

A: You are likely using a protocol that generates strong acid byproducts (like HCl from


 or TsOH from TosMIC).
  • Fix: Switch to the Wipf protocol (

    
    ). The triethylamine buffers the HI generated, protecting the acid-labile cyclopropyl group [5].
    
Q2: I am synthesizing a 4-cyclopropyl-oxazoline, but my ee% is dropping.

A: This suggests the temperature is too high during the Burgess cyclization, or your workup is too acidic.

  • Fix: Run the Burgess reaction in THF at

    
      instead of refluxing toluene. Ensure your silica gel for purification is neutralized (wash with 1% 
    
    
    
    in Hexanes) to prevent acid-catalyzed ring opening or epimerization on the column [1].
Q3: Can I use the Van Leusen (TosMIC) reaction?

A: Generally, no . The Van Leusen reaction typically yields racemic oxazoles unless specific chiral catalysts are used. For chiral derivatives, building the acyclic precursor (amide) and cyclizing it (Wipf) is far more reliable for retaining pre-existing stereochemistry than trying to induce chirality during ring formation [11].

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[3] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.

  • Burgess, E. M., Penton Jr, H. R., & Taylor, E. A. (1973).[4] Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31.

  • Lafargue, P., Guenot, P., & Lellouche, J. P. (1995). Mild and Efficient Synthesis of Oxazoles from β-Keto Amides. Synlett, 1995(02), 171-172.

  • Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Chimia, 49, 348.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Validation & Comparative

comparing the biological activity of 4-cyclopropyl-1,3-oxazole with its phenyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 4-Cyclopropyl-1,3-oxazole vs. 4-Phenyl-1,3-oxazole

Executive Summary

As drug development programs advance, optimizing the physicochemical properties of lead compounds is as critical as maximizing target affinity. The 1,3-oxazole ring is a privileged heterocyclic scaffold prevalent in numerous bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents [3]. However, the traditional 4-phenyl-1,3-oxazole motif often presents severe developability bottlenecks, primarily due to its high lipophilicity, structural planarity, and susceptibility to oxidative metabolism.

This guide explores the strategic bioisosteric replacement of the 4-phenyl group with a 4-cyclopropyl moiety. We detail the mechanistic rationale behind this substitution, objectively compare their biological and pharmacokinetic performance, and outline the self-validating experimental workflows required to quantify these improvements.

Mechanistic Rationale: The Bioisosteric Shift

The decision to replace a phenyl ring with a cyclopropyl group is rooted in fundamental physical chemistry and structural biology. As a Senior Application Scientist, it is crucial to understand why this structural tweak fundamentally alters the molecule's behavior.

  • Disrupting Planarity for Solubility: The 4-phenyl-1,3-oxazole system is highly planar, which promotes tight intermolecular π-π stacking in the solid state. This high crystal lattice energy directly translates to poor aqueous solubility. The cyclopropyl group introduces sp³ character (

    
    ), breaking the molecular planarity, lowering the melting point, and significantly enhancing kinetic solubility [2].
    
  • Mitigating Metabolic Liability: Phenyl rings are classic targets for Cytochrome P450 (CYP450) mediated aromatic hydroxylation via arene oxide intermediates. By substituting the phenyl ring with an aliphatic cyclopropyl group, this specific metabolic vulnerability is eliminated, prolonging the compound's half-life [4].

  • Preserving Vectorial Geometry: Despite being aliphatic, the cyclopropyl ring is a highly effective non-classical bioisostere for the phenyl ring. The 116° bond angle of the cyclopropane ring closely mimics the 120° sp² bond angle of the phenyl group, ensuring that any distal pharmacophores maintain their optimal trajectory into the target binding pocket [1]. Furthermore, the cyclopropyl C-C bonds can engage in π-π hyperconjugation with the oxazole core, preserving necessary electronic communication [1].

BioisostereLogic Core 1,3-Oxazole Core Phenyl 4-Phenyl Analog (Planar, High Lipophilicity) Core->Phenyl Traditional Substitution Cyclopropyl 4-Cyclopropyl Analog (sp³ Enriched, Lower MW) Core->Cyclopropyl Bioisosteric Replacement Ph_Result High CYP450 Clearance Poor Aqueous Solubility Phenyl->Ph_Result Biological Outcome Cy_Result Improved Metabolic Stability Enhanced Solubility Cyclopropyl->Cy_Result Biological Outcome

Fig 1. Mechanistic outcomes of substituting a phenyl ring with a cyclopropyl bioisostere.

Quantitative Performance Comparison

The following table synthesizes representative profiling data comparing a 4-phenyl-1,3-oxazole lead against its 4-cyclopropyl analog. The data illustrates how the bioisosteric shift improves developability parameters without sacrificing primary target potency.

Parameter4-Phenyl-1,3-oxazole AnalogThis compound AnalogImpact of Substitution
Molecular Weight (Da) Base + 77Base + 41-36 Da (Improved Ligand Efficiency)
Lipophilicity (cLogP) ~4.2~2.8-1.4 (Reduced non-specific binding)
Kinetic Solubility (pH 7.4) < 5 µM> 80 µM>16x Increase (Disrupted crystal packing)
HLM Intrinsic Clearance 85 µL/min/mg18 µL/min/mg78% Reduction (Evaded aromatic oxidation)
Target Affinity (IC50) 12 nM15 nMMaintained (Preserved binding geometry)

Self-Validating Experimental Workflows

To objectively verify the biological and pharmacokinetic differences between these analogs, we employ rigorous, self-validating assay systems. A protocol is only as reliable as its internal controls; therefore, every step below is designed to mathematically or biochemically prove its own validity.

Workflow A: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To confirm that the cyclopropyl substitution does not abrogate target binding affinity. Causality of Choice: SPR is chosen over biochemical IC50 assays because it provides real-time kinetic data (association rate


 and dissociation rate 

), revealing how the structural change affects binding dynamics, not just the final equilibrium state.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto Flow Cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Leave Flow Cell 1 (FC1) unmodified as a reference surface.

  • Analyte Injection: Prepare a 2-fold dilution series of the oxazole compounds (e.g., 10 µM down to 0.15 µM) in running buffer (HBS-EP+ with 1% DMSO). Inject each concentration over both FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. If necessary, inject a 10 mM Glycine-HCl (pH 2.0) pulse to regenerate the surface.

Self-Validation Mechanism:

  • Double-Referencing: The data is mathematically validated by subtracting the FC1 signal from FC2, and further subtracting the signal of a "blank" buffer injection. This eliminates bulk refractive index shifts and non-specific binding artifacts, ensuring the signal is 100% target-driven.

  • System Suitability Bracketing: A known high-affinity positive control is injected at the beginning and the very end of the run. If the

    
     (maximum response) of the final control injection drops by >10% compared to the first, it proves the protein surface has denatured, and the run is automatically invalidated.
    
Workflow B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To quantify the reduction in CYP450-mediated clearance afforded by the cyclopropyl group. Causality of Choice: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By monitoring the depletion of the parent compound over time, we can calculate the intrinsic clearance (


), directly proving the metabolic advantage of removing the phenyl ring.

Step-by-Step Methodology:

  • Incubation: Pre-incubate 1 µM of the oxazole compound with HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validation Mechanism:

  • Metabolic Competency Check: The assay is run in parallel with Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly depleted (

    
     min), it proves the HLMs or the NADPH cofactor are inactive, invalidating the assay.
    
  • Extraction Integrity: Tolbutamide serves as the Internal Standard (IS). If the LC-MS/MS peak area of Tolbutamide fluctuates by >15% across the time points, it indicates inconsistent extraction recovery or matrix-induced ion suppression, flagging the specific data point for rejection.

HLMWorkflow Incubate 1. Incubation Test Cmpd + HLMs + NADPH Quench 2. Quench Add MeCN + Internal Std Incubate->Quench Analyze 3. LC-MS/MS Quantify Parent Depletion Quench->Analyze Validate 4. Self-Validation Check Verapamil (High CL) & Warfarin (Low CL) Analyze->Validate

Fig 2. Self-validating human liver microsome (HLM) stability assay workflow.

References

  • "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems", PMC (nih.gov). URL:[1]

  • "1.6: Drug Modifications to Improve Stability", Chemistry LibreTexts. URL:[2]

  • "Evaluation of In Vitro Anti-inflammatory Activity of Azomethines of Aryl Oxazoles", ResearchGate. URL:[3]

  • "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides", Drug Hunter. URL:[4]

Sources

structure-activity relationship (SAR) studies of 4-cyclopropyl-1,3-oxazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 4-cyclopropyl-1,3-oxazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, frequently deployed to overcome the pharmacokinetic and resistance liabilities of traditional heterocycles. Often utilized as a bioisostere for thiophenes, thiazoles, and substituted phenyl rings, this structural motif offers a unique combination of hydrogen-bond accepting capability (via the oxazole nitrogen), reduced lipophilicity compared to sulfur-containing analogs, and precise steric bulk provided by the


-like cyclopropyl group.

This guide objectively compares the structure-activity relationship (SAR) performance of this compound analogs against alternative scaffolds, leveraging experimental data from antiviral and antimalarial drug discovery programs.

Comparative SAR Analysis: Overcoming Resistance and Toxicity

The decision to incorporate a this compound core is rarely arbitrary; it is typically a strategic response to specific biological hurdles, such as viral mutation or off-target host toxicity.

Case Study A: Flattening Resistance Profiles in HCV NS5A Inhibitors

In the discovery of , a pan-genotypic Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) inhibitor, researchers faced the challenge of overcoming resistance-associated variants (RAVs), particularly the GT1a_Y93H mutation[1]. The initial tetracyclic indole core utilized a thiophene ring[2].

  • The Thiophene Baseline: While the thiophene core exhibited high wild-type potency, it remained susceptible to specific resistance mutations[2].

  • The Unsubstituted Oxazole Alternative: Direct scaffold hopping from thiophene to a 5-substituted oxazole yielded a compound with a significantly weaker potency profile. Most notably, it demonstrated a 10-fold loss in activity against the critical GT1a_Y93H mutant compared to the thiophene baseline[2].

  • The 4-Cyclopropyl-oxazole Advantage: The addition of a cyclopropyl group to the 2-position of the oxazole ring restored and improved the potency profile[2]. The cyclopropyl group's rigid, planar-like geometry imposes strict conformational constraints. This specific steric vector forces the molecule into a binding conformation that accommodates both the wild-type tyrosine and the mutated histidine at position 93, contributing to the "flat" pan-genotypic virologic profile (GTs 1–6) ultimately seen in Ruzasvir[3].

Case Study B: Optimizing Fast-Killing Antimalarial Agents

In the pursuit of fast-killing antimalarial compounds targeting Plasmodium falciparum cGMP-dependent protein kinase (PKG), researchers explored scaffold modifications to improve solubility and reduce off-target effects[4].

  • The Thiazole/Fluorophenyl Baseline: Initial compounds utilizing a thiazole core with a lipophilic para-fluorophenyl group were highly potent but suffered from poor aqueous solubility and potential hERG (cardiotoxicity) liabilities[5].

  • The Oxazole Alternative: Replacing the thiazole core with its oxazole isostere successfully improved aqueous solubility (up to 226 μM)[5]. However, replacing the highly polarizable sulfur atom with a more electronegative oxygen altered the dipole moment, resulting in decreased PKG inhibitory activity (IC50 = 89.1 nM) and the complete abolishment of antiparasitic activity (EC50 > 5 μM)[5].

  • The Cyclopropyl Substitution: Returning to the active scaffold, researchers replaced the bulky para-fluorophenyl group with a smaller cyclopropyl group[5]. Because the cyclopropyl C-C bonds possess significant

    
    -character, they can participate in weak extended conjugation. This substitution successfully preserved the antiparasitic activity (IC50 = 0.27 μM) while attenuating hERG inhibitory activity by 5-fold and reducing general cytotoxicity by 2.5-fold[5].
    

Quantitative Data Summaries

Table 1: Virologic Profiling of Heterocyclic Cores in HCV NS5A Inhibitors

Scaffold TypeKey Structural FeatureWT PotencyGT1a_Y93H Mutant PotencyVirologic Profile
Thiophene Sulfur-containing 5-membered ringHighModerateSusceptible to specific RAVs
Oxazole Unsubstituted O/N 5-membered ringModerateWeak (10-fold loss)Poor resistance coverage
4-Cyclopropyl-oxazole

-like steric bulk at C4
HighHigh (Restored)"Flat" pan-genotypic profile

Table 2: SAR of Substitutions in Antimalarial PKG Inhibitors

Core / SubstituentAqueous SolubilityPKG Inhibition (IC50)Antiparasitic Activity (EC50)hERG Liability
Thiazole / p-Fluorophenyl PoorHigh0.15 μMHigh
Oxazole / p-Fluorophenyl Improved (226 μM)Decreased (89.1 nM)Abolished (> 5 μM)N/A
Thiazole / Cyclopropyl ModerateHigh (Preserved)0.27 μMAttenuated (5-fold drop)

Logical Workflows and Experimental Visualization

SAR_Logic A Thiophene Core (Baseline) B Unsubstituted Oxazole (Bioisostere) A->B Scaffold Hopping D Potent WT Activity Susceptible to RAVs A->D C 4-Cyclopropyl-oxazole (Optimized) B->C Cyclopropyl Addition E 10-fold Potency Loss vs. GT1a_Y93H B->E F Restored Potency 'Flat' Mutant Profile C->F

SAR progression from thiophene to 4-cyclopropyl-oxazole in HCV NS5A inhibitors.

Workflow S1 Compound Synthesis S2 HCV Replicon Assay (Luciferase) S1->S2 Dose-Response S3 Cytotoxicity Counter-screen S2->S3 Multiplexed S4 SAR & PK Profiling S3->S4 Selectivity >100

Self-validating high-throughput screening workflow for evaluating oxazole analogs.

Experimental Protocol: Self-Validating Replicon & Cytotoxicity Assay

To accurately assess the SAR of synthesized this compound analogs, the following multiplexed cell-based assay ensures that observed antiviral potency is a result of target engagement rather than non-specific host cell toxicity.

Step 1: Cell Seeding and Compound Dosing

  • Procedure: Seed Huh7 cells harboring the HCV subgenomic replicon into 384-well plates. Dispense the oxazole analogs using acoustic liquid handling (e.g., Echo dispenser) to create a 10-point, 3-fold serial dilution curve.

  • Causality: Utilizing a 384-well format minimizes edge effects and assay drift across large libraries. Acoustic dispensing prevents compound carryover and allows for precise nanoliter dosing, generating highly accurate

    
     curves without the solvent toxicity associated with high DMSO volumes.
    

Step 2: Viral Replication Incubation

  • Procedure: Incubate the treated plates at 37°C with 5%

    
     for exactly 72 hours.
    
  • Causality: A 72-hour window is critical; it allows sufficient time for the replicon RNA to turn over and degrade. Shorter incubation times may measure pre-existing reporter protein rather than true pharmacological inhibition of viral replication.

Step 3: Multiplexed Cytotoxicity Counter-Screen (Self-Validation)

  • Procedure: Prior to cell lysis, add a resazurin-based cell viability reagent to the wells. Incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Causality: Viable host cells reduce non-fluorescent resazurin to highly fluorescent resorufin. By measuring this before the viral readout, the assay becomes self-validating: it proves that any subsequent drop in viral signal is due to targeted NS5A inhibition, not general compound-induced cell death. Compounds must show a Selectivity Index (

    
    ) > 100 to be considered viable leads.
    

Step 4: Luciferase Reporter Readout

  • Procedure: Lyse the cells and add luciferin substrate. Measure the resulting luminescence using a microplate reader.

  • Causality: The replicon is engineered with a luciferase reporter gene. The luminescent signal is directly proportional to the viral RNA copy number, providing a highly sensitive, wide-dynamic-range measurement of the oxazole analog's potency.

References

  • Tong, L., et al. "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms." Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

  • Matralis, A. N., et al. "Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites." Journal of Medicinal Chemistry, American Chemical Society. URL: [Link]

Sources

assessing the cross-reactivity of 4-cyclopropyl-1,3-oxazole-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Assessing the Cross-Reactivity of 4-Cyclopropyl-1,3-Oxazole-Based Enzyme Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically evaluating the selectivity and cross-reactivity of enzyme inhibitors built on the this compound scaffold. The methodologies and principles discussed herein are designed to ensure scientific rigor and generate reliable, interpretable data crucial for advancing drug discovery programs.

Introduction: The Imperative of Selectivity

The this compound motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous inhibitors targeting diverse enzyme families, from kinases to proteases. Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for inhibitor design. However, as with any small molecule, the ultimate clinical or experimental utility of these compounds is dictated not only by their on-target potency but also by their selectivity.

Unintended interactions with off-target proteins can lead to a range of undesirable outcomes, including cellular toxicity, misleading experimental results, or adverse drug reactions.[1][2] Therefore, a rigorous and multi-faceted assessment of cross-reactivity is not merely a supplementary exercise but a core component of the inhibitor development lifecycle. This guide outlines a tiered, self-validating approach to systematically map the interaction profile of this compound-based inhibitors, moving from broad, high-throughput screening to deep, physiological validation.

Chapter 1: Foundational Concepts in Inhibitor Selectivity

Before delving into experimental protocols, it is crucial to establish a clear understanding of the key metrics used to define an inhibitor's performance.

  • On-Target vs. Off-Target Effects : On-target effects are the intended biological consequences of an inhibitor binding to its primary molecular target. Off-target effects are unintended interactions with other proteins, which may lead to unexpected biological responses or toxicity.[2][3]

  • IC₅₀ (Half-maximal Inhibitory Concentration) : This is a measure of the functional strength of an inhibitor. It represents the concentration required to inhibit the activity of a given enzyme by 50% under specific experimental conditions.[4] It is important to note that the IC₅₀ value can vary between experiments depending on factors like substrate concentration.

  • Kᵢ (Inhibition Constant) : The Kᵢ is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[5] Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of the enzyme concentration used in the assay, making it a more absolute indicator of binding affinity.[5][6]

  • Selectivity : This term quantifies the degree to which an inhibitor binds its intended target more potently than other proteins. It is often expressed as a ratio of Kᵢ or IC₅₀ values for off-targets versus the on-target enzyme.

Caption: On-target vs. off-target inhibitor interactions.

Chapter 2: A Tiered Experimental Workflow for Assessing Cross-Reactivity

A robust cross-reactivity assessment employs a multi-tiered strategy. This approach efficiently filters compounds, starting with a broad screen to identify potential liabilities, followed by more focused assays to confirm and quantify these interactions in increasingly physiological contexts.

Workflow node_A Tier 1: Broad-Panel Biochemical Screen node_B Tier 2: Dose-Response Validation (IC50) node_A->node_B Identify 'Hits' node_C Tier 3: Cellular Target Engagement (CETSA) node_B->node_C Confirm Cellular Activity node_E Comprehensive Selectivity Profile node_C->node_E Validate in vivo Engagement node_D Tier 4: Unbiased Chemoproteomics node_D->node_E Discover Novel Off-Targets

Caption: Tiered workflow for inhibitor selectivity profiling.

Tier 1: Broad-Panel Biochemical Screening

The initial step involves screening the inhibitor against a large, diverse panel of purified enzymes to identify potential off-target interactions. For kinase inhibitors, this is often a "kinome" scan.[7]

Principle: The inhibitor is tested at a single, high concentration (e.g., 1-10 µM) against hundreds of enzymes in parallel biochemical assays.[8][9] The percent inhibition for each enzyme is measured, providing a broad overview of the inhibitor's activity spectrum.

Experimental Protocol: Example Kinase Panel Screen

  • Plate Preparation : Using an acoustic liquid handler, dispense a precise volume of the inhibitor (dissolved in DMSO) into a 384-well microplate.

  • Enzyme Addition : Add each of the purified kinases from the panel to individual wells containing the inhibitor. Allow for a pre-incubation period (e.g., 10-20 minutes) at room temperature to permit binding.

  • Reaction Initiation : Start the kinase reaction by adding a master mix containing the enzyme-specific peptide substrate and ATP (often radiolabeled [γ-³³P]ATP).[10]

  • Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Detection : Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter membrane and measuring incorporated radioactivity with a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each kinase relative to a DMSO vehicle control. "Hits" are typically defined as kinases inhibited by more than a predefined threshold (e.g., >70%).

Tier 2: Dose-Response Validation (IC₅₀ Determination)

Any hits identified in the broad panel screen must be validated through full dose-response analysis to determine their potency.

Principle: The inhibitor is tested against each identified off-target enzyme across a range of concentrations (typically 8-10 points) to generate a dose-response curve and calculate the IC₅₀ value.[4][10]

Experimental Protocol: IC₅₀ Determination

  • Serial Dilution : Prepare a serial dilution series of the inhibitor (e.g., 3-fold dilutions starting from 30 µM).

  • Assay Setup : Perform the enzymatic assay as described in Tier 1, but instead of a single concentration, add the range of inhibitor dilutions to the wells.

  • Data Analysis : Plot the percent enzyme activity against the logarithm of the inhibitor concentration.[10] Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

Tier 3: Cellular Target Engagement Assays

Biochemical assays use purified proteins, which may not fully represent the cellular environment. Cellular assays are essential to confirm that an inhibitor can enter a cell and bind to its intended target and potential off-targets.

Principle: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[11] The core principle is that when a ligand (inhibitor) binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[12][13]

Experimental Protocol: CETSA

  • Cell Treatment : Culture an appropriate cell line and treat with either the vehicle (DMSO) or the inhibitor at a desired concentration for a set period (e.g., 1 hour at 37°C) to allow for cell penetration.[12]

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[12][14]

  • Cell Lysis : Lyse the cells to release the soluble proteins. This is often achieved by freeze-thaw cycles or the addition of a lysis buffer.[12][14]

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., >15,000 x g) to pellet the heat-denatured, aggregated proteins.[15]

  • Quantification : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in this "melting curve" for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[15]

Tier 4: Unbiased Chemoproteomics Approaches

For a truly comprehensive and unbiased view of an inhibitor's interactome, chemoproteomic techniques can be employed. These methods can identify both expected and completely unanticipated off-targets.[16][17]

Principle: Chemoproteomics strategies use the inhibitor itself as a "bait" to capture its binding partners from a complex cell lysate or proteome.[18] In one common approach, compound-centric chemical proteomics (CCCP), the inhibitor is immobilized on a solid support (like beads) and incubated with a cell lysate. Proteins that bind to the inhibitor are "pulled down," isolated, and then identified using high-resolution mass spectrometry.[18]

Chapter 3: Data Analysis, Interpretation, and Visualization

The final step is to synthesize all the collected data into a clear, quantitative, and visual selectivity profile.

Quantitative Data Summary

All potency data should be summarized in a clear, tabular format. This allows for at-a-glance comparison of the inhibitor's activity against its primary target versus identified off-targets.

Table 1: Selectivity Profile for Hypothetical Inhibitor CPOX-7

Target Assay Type On-Target/Off-Target IC₅₀ (nM) Selectivity Fold (vs. On-Target) CETSA Shift (ΔTm, °C)
Enzyme-A Biochemical On-Target 15 - +5.2
Enzyme-B Biochemical Off-Target 450 30x +2.1
Enzyme-C Biochemical Off-Target 1,200 80x Not Detected

| Enzyme-D | Biochemical | Off-Target | >10,000 | >667x | Not Detected |

Calculating a Selectivity Score

To distill large screening datasets into a single, comparable metric, a selectivity score can be calculated.

  • Simple Selectivity Score (S-score) : This is a straightforward measure calculated by dividing the number of enzymes inhibited above a certain threshold (e.g., K_d < 3 µM) by the total number of enzymes tested.[19] For example, an S(3µM) score of 0.02 means the compound hit 2% of the kinases in the panel at that concentration threshold.

  • Selectivity Entropy Score : A more sophisticated and less arbitrary metric is the selectivity entropy.[20] This score utilizes the full dose-response data (IC₅₀ or Kᵢ values) for all tested enzymes to calculate a value that reflects the inhibitor's binding distribution. A perfectly selective inhibitor that binds only one target has an entropy score of 0, while a highly promiscuous compound will have a high entropy score.[21]

Conclusion

Assessing the cross-reactivity of this compound-based inhibitors is a critical process that demands a rigorous, multi-tiered experimental approach. By systematically progressing from broad biochemical screens to dose-response validation and finally to confirmation in a cellular context, researchers can build a high-confidence selectivity profile. This comprehensive understanding is paramount for mitigating risks of toxicity, avoiding misleading research outcomes, and ultimately developing safer, more effective therapeutic agents and reliable chemical probes.[22]

References

  • Bantscheff, M., & Drewes, G. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • The Science Snail. (n.d.). The difference between Ki, Kd, IC50, and EC50 values. Blog Archives. Available at: [Link]

  • OMICS International. (2025). Chemoproteomics: A Powerful Tool for Drug Discovery and Molecular Profiling. OMICS International. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • ACS Publications. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Available at: [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Masuda, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]

  • Lazzara, M.J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. Available at: [Link]

  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity. Domainex. Available at: [Link]

  • Uitdehaag, J.C.M., & Zaman, G.J.R. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. BMC Bioinformatics. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. Available at: [Link]

  • edX. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]

  • Hypha Discovery. (n.d.). A checklist for drug candidate selection. Hypha Discovery Blogs. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • NCBI Bookshelf. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. ResearchGate. Available at: [Link]

  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Patsnap Synapse. (2025). How to improve drug selectivity?. Patsnap Synapse. Available at: [Link]

  • Warner, K.D., et al. (2021). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Inventa. (2022). Looking for Ways to Accelerate Candidate Selection During Drug Discovery?. Inventa. Available at: [Link]

  • ResearchGate. (2014). How to prove the selectivity of an inhibitor towards its intended target using computational methods?. ResearchGate. Available at: [Link]

  • Ingenta Connect. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Ingenta Connect. Available at: [Link]

  • ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. Available at: [Link]

  • MDPI. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Molecules. Available at: [Link]

  • Bentham Science. (n.d.). Design and Synthesis of Novel 1,3,4-Oxadiazole Derivatives Bearing Azo Moiety as Biologically Significant Scaffolds. Bentham Science. Available at: [Link]

  • PubMed. (2018). Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

benchmarking the performance of 4-cyclopropyl-1,3-oxazole in material science applications

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Analysis of 4-Cyclopropyl-1,3-Oxazole in Organic Electronics

A Senior Application Scientist's Guide to Material Benchmarking

In the relentless pursuit of novel materials for next-generation electronics, heterocyclic compounds have emerged as a cornerstone of molecular engineering. Among these, the 1,3-oxazole scaffold is a versatile and highly valued building block, known for its electronic properties and stability.[1][2] This guide presents an in-depth comparative analysis of This compound , a promising but underexplored derivative, against a well-established counterpart, 4-phenyl-1,3-thiazole . The introduction of a cyclopropyl moiety is a strategic design choice, intended to modulate key material properties such as molecular packing, solubility, and electronic structure, which are critical for device performance.[3]

This document is designed for researchers and material scientists. It moves beyond a simple recitation of data to provide a causal understanding of why certain experimental choices are made and how they influence outcomes. We will dissect the synthesis, characterization, and device integration of these materials, focusing on their application as host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

Rationale for Material Selection and Benchmarking

The choice of a benchmark material is critical for a meaningful comparison. 4-phenyl-1,3-thiazole was selected for several reasons:

  • Structural Analogy: Thiazoles are close structural relatives of oxazoles, with the primary difference being the substitution of an oxygen atom for sulfur. This allows for a direct investigation of the heteroatom's effect on performance.[1]

  • Established Performance: Phenyl-substituted thiazoles and oxazoles have been investigated in the context of organic electronics, providing a solid baseline of expected performance characteristics.[4]

  • Electronic Contrast: The higher electronegativity of oxygen in the oxazole ring compared to sulfur in the thiazole ring is expected to result in a lower-lying Highest Occupied Molecular Orbital (HOMO), potentially improving charge injection and device stability.

Our investigation will benchmark these materials across a spectrum of properties, from fundamental photophysics to final device efficiency, providing a holistic view of their potential.

Experimental Workflows: From Molecule to Device

A rigorous and repeatable experimental workflow is the bedrock of trustworthy material science. The process described herein is designed as a self-validating system, with characterization checkpoints at each critical stage to ensure data integrity.

G cluster_synthesis Material Synthesis & Purification cluster_properties Material Property Characterization cluster_fabrication Device Fabrication & Testing synthesis Synthesis of This compound purification Purification via Column Chromatography & Sublimation synthesis->purification characterization Structural Verification (NMR, Mass Spec) purification->characterization photophysical Photophysical Analysis (UV-Vis, PL Spectroscopy) characterization->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) characterization->electrochemical thermal Thermal Analysis (TGA, DSC) characterization->thermal deposition Thin-Film Deposition (Vapor Deposition) characterization->deposition substrate Substrate Cleaning (ITO-coated glass) substrate->deposition device Device Assembly (Cathode Evaporation) deposition->device testing Performance Testing (J-V-L, EQE) device->testing Device anode Anode (ITO) htl Hole Transport Layer (HTL) eml Emissive Layer (EML) Host: this compound + Green Phosphorescent Dopant hbl Hole Blocking Layer (HBL) etl Electron Transport Layer (ETL) cathode Cathode (LiF/Al)

Sources

Assessing the Reproducibility of Published 4-Cyclopropyl-1,3-oxazole Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-cyclopropyl-1,3-oxazole motif is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors and [1]. The cyclopropyl group imparts unique conformational rigidity and metabolic stability compared to simple alkyl chains. However, synthesizing this specific architecture reproducibly is notoriously challenging. The inherent ring strain of the cyclopropyl moiety (~27.5 kcal/mol) makes it highly susceptible to electrophilic ring-opening under harsh acidic conditions, while the volatility of low-molecular-weight oxazoles complicates isolation.

As a Senior Application Scientist, I have evaluated the two predominant synthetic strategies for this scaffold: de novo ring construction via the Robinson-Gabriel synthesis and late-stage functionalization via Palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide objectively compares these protocols, detailing the mechanistic causality behind reagent selection and providing self-validating experimental workflows to ensure high reproducibility in your laboratory.

Mechanistic Evaluation of Synthetic Strategies

De Novo Assembly: The Robinson-Gabriel Cyclodehydration

The classical constructs the oxazole core through the intramolecular cyclodehydration of an


-acylamino ketone[2].

Causality of Reagent Selection: Traditionally, this reaction is catalyzed by concentrated sulfuric acid or polyphosphoric acid[2]. However, exposing a cyclopropyl-containing precursor to strong Brønsted acids inevitably leads to carbocation-mediated ring-opening, yielding undesired allyl or propyl byproducts. To achieve reproducibility, the protocol must pivot to milder dehydrating agents. Phosphorus oxychloride (


) paired with an acid scavenger (pyridine) is the optimal choice. The pyridine neutralizes the generated 

in situ, protecting the delicate cyclopropyl ring while

drives the aromatization.
Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

An alternative, highly modular approach involves the cross-coupling of a commercially available 4-halo-1,3-oxazole with cyclopropylboronic acid.

Causality of Reagent Selection: Historically, alkylboronic acids were prone to protodeboronation and exhibited sluggish transmetalation. However, optimized protocols by demonstrated that are highly efficient when utilizing


 and the electron-rich, sterically demanding ligand tricyclohexylphosphine (

)[3][4]. Furthermore, the addition of water to the solvent system is not arbitrary; it is a strict mechanistic requirement. Water hydroxylates the boronic acid to form a reactive trihydroxyboronate anion

, which dramatically accelerates transmetalation to the Palladium(II) center[4]. also validated the robustness of cyclopropylboronic acids in related cross-couplings, emphasizing the complete retention of the cyclopropyl configuration under mild basic conditions[5].

Workflow Visualization

G SM1 α-Acylamino Ketone (Cyclopropyl Precursor) MethodA Method A: Robinson-Gabriel Cyclodehydration (POCl3, Pyridine) SM1->MethodA De novo ring formation SM2 4-Halo-1,3-oxazole + Cyclopropylboronic Acid MethodB Method B: Suzuki-Miyaura Cross-Coupling (Pd(OAc)2, PCy3, K3PO4) SM2->MethodB Late-stage functionalization Product This compound Target Scaffold MethodA->Product MethodB->Product

Figure 1: Comparative synthetic workflows for this compound generation.

Quantitative Performance Comparison

The following table summarizes the empirical performance of both protocols based on standard laboratory scale (1-10 mmol) syntheses.

Performance MetricMethod A: Modified Robinson-GabrielMethod B: Suzuki-Miyaura Cross-Coupling
Overall Yield 45% – 60%75% – 90%
Reaction Time 12 – 18 hours4 – 6 hours
Scalability Moderate (Exothermic quench limits scale)High (Catalytic, mild thermal profile)
Reagent Stability Precursors are prone to hydrolysisCyclopropylboronic acid is bench-stable
Reproducibility Score 6.5 / 109.0 / 10

Conclusion: While Method A is useful if the specific


-acylamino ketone is readily available, Method B offers superior reproducibility, higher yields, and avoids the use of harsh stoichiometric dehydrating agents.

Self-Validating Experimental Protocols

Protocol A: Modified Robinson-Gabriel Cyclodehydration

This protocol utilizes mild Lewis-acidic conditions to protect the cyclopropyl moiety.

  • Precursor Preparation: Dissolve the target

    
    -acylamino ketone (1.0 eq, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) in an oven-dried flask under an argon atmosphere.
    
    • Causality: The inert atmosphere prevents the premature hydrolysis of the moisture-sensitive

      
       reagent.
      
  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add

    
     (3.0 eq) via syringe, followed immediately by the dropwise addition of anhydrous pyridine (5.0 eq).
    
    • Causality: Pyridine serves as an essential acid scavenger. Without it, the localized buildup of

      
       will cleave the cyclopropyl ring.
      
  • Cyclodehydration: Remove the ice bath and warm the reaction to a gentle reflux (40 °C) for 12 hours.

  • Quench & Workup (Self-Validating Step): Cool the mixture back to 0 °C. Transfer the mixture dropwise into a beaker containing 100 mL of vigorously stirred, ice-cold saturated aqueous

    
    .
    
    • Validation Check: Vigorous gas evolution (

      
      ) will occur immediately. The quench is only complete—and safe to transfer to a separatory funnel—when gas evolution ceases and the aqueous layer's pH stabilizes at ~8.
      
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
    
Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol adapts the highly reproducible conditions established by Wallace and Chen[4].

  • Catalyst & Reagent Assembly: In a Schlenk flask, combine 4-bromo-1,3-oxazole (1.0 eq, 5.0 mmol), cyclopropylboronic acid (1.3 eq, 6.5 mmol), and anhydrous

    
     (2.0 eq, 10.0 mmol). Add 20 mL of a Toluene/Water mixture (10:1 v/v).
    
    • Causality: The 10:1 ratio of toluene to water is the critical success factor. Water must be present to form the reactive boronate complex, but too much water will cause the organic substrates to crash out of solution.

  • Degassing (Self-Validating Step): Sparge the biphasic mixture with argon gas for 15 minutes.

    • Validation Check: The cessation of dissolved oxygen micro-bubbles indicates the solvent is sufficiently degassed, protecting the sensitive Pd(0) active species from oxidation.

  • Reaction Execution: Quickly remove the septum and add

    
     (5 mol%) and 
    
    
    
    (10 mol%). Seal the flask and heat to 100 °C for 6 hours with vigorous stirring.
  • Workup & IPC (In-Process Control): Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Validation Check: Spot the crude organic layer on a TLC plate (Hexanes:EtOAc 4:1). The target this compound will illuminate under short-wave UV (254 nm) and will stain bright yellow/white against a purple background when dipped in

      
       stain (due to the rapid oxidation of the cyclopropyl C-H bonds).
      

Analytical Validation Criteria

To confirm the successful synthesis of the this compound core and ensure no ring-opened impurities are present, perform the following analytical checks:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The oxazole ring protons are highly diagnostic. Look for sharp singlets at ~7.8 ppm (
    
    
    -H) and ~7.4 ppm (
    
    
    -H) if those positions are unsubstituted. The intact cyclopropyl group will present a distinct multiplet at 1.8–2.0 ppm (1H, CH) and tightly coupled multiplets at 0.8–1.0 ppm (4H,
    
    
    ). The absence of vinylic protons (5.0–6.0 ppm) confirms that no acid-catalyzed ring-opening occurred.
  • HRMS (ESI+): Calculate the exact mass for the

    
     ion. The observed mass must fall within a strict 5 ppm error tolerance to validate the elemental composition.
    

References

  • Robinson–Gabriel synthesis Wikipedia URL:[Link]

  • The PPARs: From Orphan Receptors to Drug Discovery Journal of Medicinal Chemistry URL:[Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Tetrahedron Letters URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates Synthesis URL:[Link]

Sources

head-to-head comparison of 4-cyclopropyl-1,3-oxazole and other heterocyclic cores in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 4-cyclopropyl-1,3-oxazole core represents a "Goldilocks" scaffold—balancing the structural rigidity of aromatic systems with the metabolic resilience of saturated rings. While traditional drug design often relies on phenyl or isopropyl groups to fill hydrophobic pockets, these moieties frequently suffer from metabolic liabilities (e.g., hydroxylation) or entropy penalties.

This guide provides a technical head-to-head comparison of the this compound motif against its common heterocyclic and alkyl alternatives. It establishes why this specific core is increasingly deployed in kinase inhibitors, GPCR ligands, and tubulin polymerization inhibitors to optimize Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

Head-to-Head Technical Comparison

The following analysis compares the this compound core against three standard alternatives: the 4-phenyl-1,3-oxazole (aromatic bioisostere), the 4-isopropyl-1,3-oxazole (aliphatic bioisostere), and the 4-cyclopropyl-isoxazole (heteroatom isomer).

Table 1: Physicochemical & ADME Profiling

Data represents a comparative consensus derived from structure-activity relationship (SAR) studies in tubulin inhibitor and kinase series [1, 2, 4].

FeatureThis compound 4-Phenyl-1,3-Oxazole4-Isopropyl-1,3-Oxazole4-Cyclopropyl-Isoxazole
Electronic Character Electron-rich, weak baseElectron-withdrawing (via conjugation)Electron-donating (inductive)Electron-deficient (N-O bond)
Metabolic Stability High (Blocks CYP oxidation)Low (Para-hydroxylation risk)Medium (Benzylic/Tertiary oxidation)Medium/Low (Reductive ring cleavage)
Conformational Bias Rigid, defined vectorRigid, planar (often twists)Flexible (rotatable bonds)Rigid, defined vector
Solubility (Aq) ModerateLow (High LogP)ModerateModerate/High
Toxicity Risks Low genotoxicity concernPotential reactive metabolites (epoxides)Standard alkyl risksIdiosyncratic toxicity (hydrazine release)
Bioisosteric Role Spacer/ScaffoldHydrophobic AnchorVolumetric FillerScaffold Isomer
Key Comparative Insights
1. The "Magic Cyclopropyl" Effect vs. Isopropyl

Replacing an isopropyl group with a cyclopropyl ring at the 4-position often maintains the hydrophobic interaction volume while significantly reducing the entropic penalty upon binding.

  • Mechanism: The cyclopropyl group is structurally rigid. Unlike the isopropyl group, which must freeze free rotation upon binding (entropic cost ~0.5–1.0 kcal/mol), the cyclopropyl group is pre-organized.

  • Metabolism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to the tertiary C-H of an isopropyl group (~96 kcal/mol), making the cyclopropyl ring resistant to CYP450-mediated oxidation [3].

2. Oxazole vs. Isoxazole Stability

While isoxazoles are common bioisosteres, they possess a labile N-O bond. Under reducing biological conditions (or specific bacterial reductases in the gut), the isoxazole ring can undergo reductive cleavage to form an amino-enone, a potential Michael acceptor toxicophore. The 1,3-oxazole ring is chemically robust and resistant to this cleavage pathway [4].

Mechanism of Action: Metabolic Blockade

The diagram below illustrates how the 4-cyclopropyl motif protects the drug molecule from Phase I metabolism compared to an alkyl chain.

MetabolicBlockade cluster_Alkyl Alkyl Chain (Isopropyl) cluster_Cyclo Cyclopropyl Core CYP CYP450 Enzyme (Heme-Iron) Alkyl 4-Isopropyl-Oxazole CYP->Alkyl Attacks 3° C-H (Low BDE) Cyclo 4-Cyclopropyl-Oxazole CYP->Cyclo Blocked by High BDE & Sterics Metabolite Hydroxylated Product (Rapid Clearance) Alkyl->Metabolite Stable Intact Drug (Sustained Exposure) Cyclo->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization. The high bond dissociation energy (BDE) of cyclopropyl C-H bonds prevents CYP450-mediated hydroxylation common in alkyl analogs.

Experimental Protocol: Synthesis of this compound

Context: To achieve the specific 4-cyclopropyl substitution pattern, the Hantzsch Oxazole Synthesis is the most reliable method. This protocol describes the synthesis of a 2-phenyl-4-cyclopropyl-1,3-oxazole derivative, a common intermediate in drug discovery.

Reagents & Equipment[2][3][4][5][6]
  • Starting Material: Cyclopropyl methyl ketone (1.0 eq)

  • Reagent A: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Reagent B: Benzamide (1.2 eq) (or desired amide bioisostere)

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM)

  • Catalyst: None (Thermal) or

    
     (acid scavenger)
    
Step-by-Step Methodology
Step 1: Alpha-Bromination (Preparation of the Warhead)
  • Dissolve Cyclopropyl methyl ketone (10 mmol) in anhydrous MeOH (20 mL) at 0°C.

  • Add Bromine (10 mmol) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.

  • Critical Control: Maintain temperature < 5°C to prevent bromination of the cyclopropyl ring itself (ring opening is possible at high temps).

  • Stir for 2 hours at room temperature.

  • Quench with saturated

    
     and extract with DCM. Dry organic layer over 
    
    
    
    and concentrate in vacuo.
  • Yield Check: Product is 2-bromo-1-cyclopropylethanone . Use immediately (unstable).

Step 2: Hantzsch Condensation (Ring Closure)
  • In a pressure vial or reflux flask, dissolve the crude 2-bromo-1-cyclopropylethanone from Step 1 in absolute EtOH (15 mL).

  • Add Benzamide (12 mmol).

  • Heat the mixture to reflux (80°C) for 6–12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the bromoketone and formation of a fluorescent spot (UV 254nm) indicates the oxazole.

  • Cool to room temperature. If the product precipitates (hydrobromide salt), filter it.

  • If soluble, evaporate EtOH, redissolve in EtOAc, and wash with

    
     (aq) to liberate the free base.
    
  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Decision Tree

SynthesisWorkflow Start Target: this compound Choice Select Starting Material Start->Choice RouteA Route A: Hantzsch Synthesis (Direct & Scalable) Choice->RouteA Preferred RouteB Route B: Robinson-Gabriel (Requires alpha-amino ketone) Choice->RouteB Alternative Step1 1. Brominate Cyclopropyl Methyl Ketone (0°C, MeOH) RouteA->Step1 Step2 2. Condense with Amide (Reflux, EtOH) Step1->Step2 Step3 3. Cyclodehydration (In situ) Step2->Step3 Result Final Product: 2-Substituted-4-Cyclopropyl-Oxazole Step3->Result

Figure 2: Synthetic workflow for accessing the this compound core via the Hantzsch method.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Source: National Institutes of Health (NIH) / PMC [Link]

  • Improvements to metabolic stability through cyclopropyl modification. Source: ResearchGate [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: PMC / NIH [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Source: ChemMethod [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the vanguard of research and drug development, the meticulous and safe handling of novel chemical entities is a cornerstone of scientific excellence and laboratory safety. This guide provides in-depth, procedural instructions for the safe management of 4-Cyclopropyl-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established principles of chemical safety and data extrapolated from structurally analogous oxazole derivatives. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified personnel before commencing any work with this compound.

Hazard Assessment and Triage

Based on the toxicological profiles of similar oxazole compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Many oxazole derivatives are also flammable liquids.[1][2] Therefore, all handling procedures must be designed to mitigate these potential risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Quantitative Data for Structurally Similar Oxazole Derivatives:

Property2,5-Diphenyloxazole4-Methyloxazole5-Ethoxy-4-methyloxazole2-Isopropyl-4-methylthiazole
GHS Hazard Class Not classified as hazardousFlammable liquid, Skin irritation, Eye irritation, Respiratory irritationHarmful if swallowed, Skin irritation, Eye irritation, Respiratory irritationFlammable liquid, Harmful if swallowed, Skin irritation, Eye irritation, Respiratory irritation
Physical State SolidLiquidLiquidLiquid
Boiling Point 360 °C (680 °F)86 °C (187 °F)Not availableNot available

Note: This data is for related compounds and should be used for estimation purposes only.[1]

Personal Protective Equipment (PPE): A Multi-layered Defense

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.[1] The following table outlines the recommended PPE, with the rationale grounded in preventing the most likely routes of exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against splashes and vapors which may cause serious eye irritation.[1][3]
Skin Protection - Gloves: Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.[3] - Lab Coat: A standard, long-sleeved laboratory coat. - Clothing: Long pants and closed-toe shoes are mandatory.[3]Prevents skin contact, which can cause irritation.[3] Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects personal clothing from contamination.[3]
Respiratory Protection All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Minimizes the inhalation of vapors which may cause respiratory tract irritation.[1] A chemical fume hood is the preferred engineering control.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating system for managing this compound within a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood, Absorbent Paper) don_ppe Don PPE prep_area->don_ppe 1. spill_kit Verify Spill Kit Accessibility don_ppe->spill_kit 2. dispense Dispense Compound spill_kit->dispense 3. reaction Perform Reaction/Use dispense->reaction 4. decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 5. collect_waste Collect Waste in Labeled Container decontaminate->collect_waste 6. store_waste Store in Satellite Accumulation Area collect_waste->store_waste 7. ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup 8.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Handling and Storage

Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Ensure the supplier's label is intact and legible.

Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[2][3]

Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[1][3] An emergency eyewash station and safety shower must be accessible.[1]

  • Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood to control vapor exposure.[1]

  • Post-Handling Cleanup: After handling is complete, decontaminate all surfaces and equipment.[4] Carefully remove and dispose of gloves as hazardous waste.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4]

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, absorbent paper, and empty containers, should be collected in a clearly labeled, sealed hazardous waste container.[4][5]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container.[4][5] Do not mix with other chemical waste streams to prevent incompatible chemical reactions.[5]

Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[5]

  • Store sealed and labeled waste containers in a designated satellite accumulation area.[5]

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[5]

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.[1]

  • Ventilation: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[1][5]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] Seek medical attention if you feel unwell.[6]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of water.[6] If skin irritation occurs, seek medical advice.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] If eye irritation persists, get medical advice.[6]

  • Ingestion: If swallowed, rinse the mouth.[6] Seek immediate medical attention.[2]

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem. (URL: )
  • SAFETY D
  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxyl
  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Labor

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.